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ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate Documentation Hub

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  • Product: ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate
  • CAS: 100159-13-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the In Vitro Mechanism of Action for Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

Prepared for Researchers, Scientists, and Drug Development Professionals Abstract This guide delineates the anticipated in vitro mechanism of action for ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, a member of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delineates the anticipated in vitro mechanism of action for ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, a member of the pharmacologically significant 1,2,4-triazole class of compounds. While direct experimental data for this specific molecule is not extensively published, its structural features strongly suggest a primary mode of action consistent with other well-characterized 1,2,4-triazole derivatives. This document synthesizes established knowledge of this chemical class to propose a primary mechanism, outline robust in vitro validation protocols, and discuss potential alternative biological activities. The core hypothesis centers on the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This guide provides the foundational scientific framework and detailed experimental designs necessary for the empirical investigation of this compound.

Introduction and Postulated Primary Mechanism of Action

The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate incorporates this key heterocycle. Based on a vast body of literature for structurally related antifungal agents, its primary mechanism of action is predicted to be the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51.[1][4][5]

CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that governs its fluidity, integrity, and function.[1] The proposed mechanism hinges on the interaction of the 1,2,4-triazole ring with the heme iron atom at the active site of CYP51. The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron, effectively blocking the enzyme's ability to demethylate its substrate, lanosterol. This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately arresting fungal growth and replication.[4][5]

CYP51_Inhibition_Pathway cluster_fungal_cell Fungal Cell Cytoplasm cluster_drug_action Drug Interaction Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediates 14-methylated Sterol Precursors CYP51->Intermediates Demethylation Blocked Ergosterol Ergosterol Intermediates->Ergosterol Pathway Halted Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Growth Cell Growth & Replication Membrane->Growth Maintains Integrity Triazole Ethyl 2-methyl-2- (1H-1,2,4-triazol-1-yl)propanoate Triazole->CYP51 Inhibition (N4 coordinates with Heme Fe)

Figure 1: Postulated mechanism of CYP51 inhibition by the triazole compound.

In Vitro Validation: Experimental Protocols

To empirically validate the proposed mechanism of action, a tiered approach of in vitro assays is recommended. This section provides the methodologies for determining antifungal efficacy and target-specific enzyme inhibition.

Antifungal Susceptibility Testing (AST)

The foundational step is to determine the compound's bioactivity against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines, provides a quantitative measure of antifungal activity, the Minimum Inhibitory Concentration (MIC).[6][7]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Compound Stock: Dissolve ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Fungal Inoculum Preparation: Culture fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to the final required inoculum density.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in RPMI 1640 medium. Final concentrations may range from 64 µg/mL to 0.063 µg/mL.[6] Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Inoculation: Add the prepared fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[7]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥80%) compared to the growth control.[7]

Rationale: This experiment establishes the compound's potency and spectrum of activity. A low MIC value against a broad range of fungi is a primary indicator of potential as an antifungal agent and provides justification for more intensive mechanistic studies.

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Direct CYP51 Enzyme Inhibition Assay

To confirm that the antifungal activity is a direct result of CYP51 inhibition, a cell-free enzymatic assay is essential. This can be achieved using purified recombinant fungal CYP51 or fungal microsomes.

Protocol: Spectrophotometric CYP51 Inhibition Assay

  • Enzyme Preparation: Utilize commercially available recombinant CYP51 from a relevant fungal species (e.g., Candida albicans) or prepare fungal microsomes expressing the enzyme.

  • Reaction Mixture: In a quartz cuvette or microplate, prepare a reaction buffer containing potassium phosphate, the enzyme substrate (e.g., lanosterol), and a source of reducing equivalents (NADPH-cytochrome P450 reductase).

  • Compound Addition: Add varying concentrations of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate to the reaction mixtures. Include a positive control inhibitor (e.g., fluconazole, ketoconazole) and a vehicle control (DMSO).

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH.

  • Spectrophotometric Monitoring: Monitor the reaction by observing the characteristic spectral changes associated with the binding of azoles to the heme iron of CYP450 enzymes. The binding of the triazole nitrogen to the heme iron causes a shift in the Soret peak of the absorption spectrum (Type II binding spectrum). Measure the difference in absorbance between the peak (around 425-430 nm) and the trough (around 390-410 nm).

  • Data Analysis: Plot the change in absorbance against the compound concentration. Fit the data to a suitable dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Rationale: This assay provides direct evidence of target engagement. A potent IC₅₀ value confirms that the compound interacts with and inhibits the CYP51 enzyme, strongly supporting the proposed mechanism of action. Molecular docking studies can further complement these findings by predicting the binding mode of the compound within the CYP51 active site.[4][5]

Potential Alternative Mechanisms of Action

While CYP51 inhibition is the most probable mechanism, the 1,2,4-triazole scaffold is known for its versatility in interacting with various biological targets.[1][3] Should the compound exhibit weak antifungal activity but potent effects in other cellular assays, alternative mechanisms should be considered.

Table 1: Potential Alternative Biological Targets for 1,2,4-Triazole Derivatives

Target ClassSpecific Example(s)Potential Therapeutic AreaReferences
Enzymes Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Alzheimer's Disease[1][8][9]
α-GlucosidaseDiabetes Mellitus[8][9]
Aromatase (CYP19A1)Breast Cancer[2][10]
Receptors Cannabinoid Receptor 1 (CB1)Cancer, Neurological Disorders[11]
Structural Proteins TubulinCancer[10]

Investigating these alternative pathways would require a different set of in vitro assays, such as specific enzyme inhibition kits (e.g., for cholinesterases), receptor binding assays, or cell-based assays measuring cytotoxicity and cell cycle arrest in relevant cancer cell lines.[10][11]

Conclusion

The structural composition of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate strongly implicates the inhibition of fungal lanosterol 14α-demethylase (CYP51) as its primary in vitro mechanism of action. This guide provides a comprehensive framework for the validation of this hypothesis, beginning with broad antifungal susceptibility testing and culminating in a specific, target-based enzymatic assay. The provided protocols are robust, well-established, and designed to yield conclusive data regarding the compound's bioactivity and molecular target. By following this structured, evidence-based approach, researchers can effectively elucidate the mechanistic underpinnings of this promising 1,2,4-triazole derivative.

References

  • Yu, S., Chai, X., Wang, Y., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. International Journal of Nanomedicine. Available at: [Link]

  • Badiee, P., Alborzi, A., Moeini, M., et al. (2017). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. BioMed Research International. Available at: [Link]

  • Li, M., Zhang, R., Fan, Z., et al. (2023). Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Yu, S., Chai, X., Wang, Y., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. ResearchGate. Available at: [Link]

  • Espinel-Ingroff, A., Pfaller, M., Bustamante, B., et al. (1997). In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ullah, H., Khan, A., Ali, S., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]

  • Ullah, H., Khan, A., Ali, S., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Publications. Available at: [Link]

  • Lv, K. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Frontiers in Oncology. Available at: [Link]

  • Atas, M., Yesil, M., Afsar, T., et al. (2024). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Li, B., Liu, X., Zhang, D., et al. (2016). Synthesis and biological activity of novel N-(5-((1H-1,2,4-triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)-4-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Greene, L. M., Bruno, P. M., Gama, V., et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules. Available at: [Link]

  • Bihdan, O., Gotsulya, A., Parchenko, V., & Izhboldin, O. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). ScienceRise: Pharmaceutical Science. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate in DMSO and Methanol

Abstract The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive tec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility profile for ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, a molecule incorporating both a polar triazole heterocycle and a lipophilic ester moiety. We delve into the theoretical underpinnings of its solubility in two common, yet distinct, laboratory solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and methanol, a polar protic solvent. This document outlines a robust, field-proven experimental methodology for quantitatively determining solubility, emphasizing the causality behind protocol design. It is intended for researchers, scientists, and drug development professionals who require a practical and theoretical framework for understanding and measuring the solubility of complex organic molecules.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and materials science, solubility is not merely a physical property; it is a critical determinant of a compound's utility. For active pharmaceutical ingredients (APIs), poor solubility can terminate the development of an otherwise promising candidate. For chemical synthesis, it governs the choice of reaction media, influencing yield and purity.[1]

Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a compound of interest due to its hybrid structure. The 1,2,4-triazole ring is a well-established pharmacophore found in numerous therapeutic agents, prized for its metabolic stability and ability to engage in hydrogen bonding.[2][3][4] The ethyl ester component, conversely, imparts a degree of lipophilicity. Understanding how this molecule behaves in different solvent environments is paramount for its application. This guide focuses on two solvents that represent distinct classes of polar media: DMSO, the "universal solvent" of early-stage drug discovery, and methanol, a workhorse protic solvent for synthesis and analysis.[5][6]

Physicochemical Profiles of Solute and Solvents

A predictive understanding of solubility begins with the fundamental properties of the involved substances, based on the principle of "like dissolves like."[7]

The Solute: Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate
  • Structure: The molecule features a polar 1,2,4-triazole ring, which contains two "pyridine-type" nitrogen atoms that are potent hydrogen bond acceptors.[2][3] It also possesses an ester functional group, which is polar but lacks hydrogen bond-donating capabilities. The quaternary carbon center and the ethyl group contribute to its nonpolar character.

  • Predicted Properties:

    • Polarity: Amphiphilic, with distinct polar (triazole, ester carbonyl) and non-polar (ethyl group, gem-dimethyl groups) regions.

    • Hydrogen Bonding: Primarily a hydrogen bond acceptor at the triazole nitrogens and the ester's carbonyl oxygen. It has no hydrogen bond-donating protons.

    • Physical State: Based on its methyl ester analog, it is predicted to be a liquid or a low-melting-point solid at room temperature.

The Solvents: A Tale of Two Polarities
PropertyDimethyl Sulfoxide (DMSO)Methanol (CH₃OH)
Chemical Formula (CH₃)₂SOCH₃OH
Type Polar Aprotic[5]Polar Protic
Key Feature Large dipole moment centered on the S=O bond. Excellent solvent for a wide range of polar and nonpolar compounds.[5][8]Possesses a hydroxyl (-OH) group, making it both a hydrogen bond donor and acceptor.[9]
Boiling Point 189 °C[5]64.7 °C[10]
Dielectric Constant ~47~33
Interactions Strong dipole-dipole interactions. Can act as a hydrogen bond acceptor.[5]Hydrogen bonding (donor and acceptor), dipole-dipole interactions.[11]

Theoretical Solubility Analysis & Predictions

The structural features of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate allow for a reasoned prediction of its solubility in DMSO and methanol.

  • Solubility in DMSO: High solubility is predicted. DMSO is an exceptionally powerful solvent, renowned for its ability to dissolve a vast array of compounds in drug discovery programs.[5][12] Its large molecular dipole will effectively solvate the polar regions of the solute (the triazole ring and ester group) through strong dipole-dipole interactions. The methyl groups of DMSO can engage in weaker van der Waals interactions with the nonpolar ethyl and dimethyl moieties of the solute.[13] As an aprotic solvent, DMSO does not compete with the solute for hydrogen bond donation, which can be advantageous.

  • Solubility in Methanol: Good to high solubility is predicted. As a polar protic solvent, methanol can engage in multiple favorable interactions.[9] Its hydroxyl group can act as a hydrogen bond donor to the nitrogen atoms of the triazole ring and the carbonyl oxygen of the ester. The polarity of methanol will also facilitate dipole-dipole interactions. The small methyl group of methanol allows it to effectively solvate the solute without significant steric hindrance. Triazole parent compounds are generally soluble in organic solvents like alcohols.[2][3]

The diagram below illustrates the primary intermolecular forces expected to govern the dissolution process.

cluster_solute Solute: Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate cluster_solvents Solvents Solute Triazole Ring (Polar, H-bond Acceptor) Ester Group (Polar, H-bond Acceptor) Alkyl Groups (Non-polar) DMSO DMSO (Polar Aprotic) Strong Dipole H-bond Acceptor Solute->DMSO Strong Dipole-Dipole Van der Waals Methanol Methanol (Polar Protic) Dipole H-bond Donor & Acceptor Solute->Methanol Hydrogen Bonding Dipole-Dipole

Caption: Predicted intermolecular forces driving solubility.

Experimental Protocol: The Equilibrium Shake-Flask Method

To move from prediction to quantification, a rigorous experimental approach is required. The gold-standard technique for determining equilibrium solubility is the shake-flask method.[7] This protocol is designed to be a self-validating system, ensuring that a true equilibrium state is achieved and measured accurately.

Rationale and Causality
  • Why Excess Solute? Adding an amount of solute that is visibly in excess of what can dissolve ensures that the resulting solution is truly saturated at the given temperature.

  • Why Agitation for 24-72 Hours? Many complex organic molecules dissolve slowly. A prolonged equilibration period with constant agitation is critical to ensure the system reaches thermodynamic equilibrium, preventing an underestimation of the solubility.[7]

  • Why Constant Temperature? Solubility is highly temperature-dependent. A temperature-controlled environment (e.g., an incubator shaker or water bath) is non-negotiable for reproducible and accurate results.

  • Why Centrifugation and Filtration? These steps are crucial for cleanly separating the saturated supernatant from the undissolved solid. A chemically inert syringe filter (e.g., 0.22 µm PTFE) is used to prevent any particulate matter from entering the analytical sample, which would falsely inflate the measured concentration.[7]

  • Why HPLC for Quantification? High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific analytical technique, making it ideal for accurately quantifying the concentration of the dissolved solute in the supernatant.[7]

Step-by-Step Methodology

The workflow for this determination is visualized in the diagram below.

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol Details:

  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate in the chosen solvent (DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a set of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL). These will be used to generate a calibration curve for HPLC analysis.

  • Sample Preparation and Equilibration:

    • To a series of 2 mL glass vials (in triplicate for each solvent), add a pre-weighed excess amount of the solute (e.g., 10-20 mg).

    • Add a precise volume (e.g., 1.0 mL) of the test solvent (DMSO or methanol) to each vial.

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 72 hours. A preliminary time-course experiment can determine the point at which equilibrium is reached (i.e., when measured solubility no longer increases with time).

  • Phase Separation:

    • After equilibration, visually confirm that excess solid remains.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully draw the clear supernatant using a pipette and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step must be performed quickly to minimize any temperature changes.

  • Analysis by HPLC:

    • Accurately dilute a small aliquot of the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

    • Inject the diluted sample, along with the calibration standards, into the HPLC system.

    • Exemplary HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid to ensure good peak shape).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to a wavelength where the triazole ring shows strong absorbance (e.g., ~210-230 nm).

      • Injection Volume: 10 µL.

  • Data Calculation and Reporting:

    • Generate a linear regression calibration curve by plotting the peak area of the standards against their known concentrations.

    • Use the equation of the line to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the original saturated solution.

    • Report the final solubility in both mg/mL and mol/L at the specified temperature.

Data Presentation

Quantitative results should be summarized in a clear, tabular format to allow for direct comparison.

Table 1: Experimentally Determined Solubility of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Classification
DMSO [Experimental Value][Calculated Value][e.g., Very Soluble]
Methanol [Experimental Value][Calculated Value][e.g., Freely Soluble]

(Classification based on USP standards: e.g., >100 mg/mL = Very Soluble; 10-100 mg/mL = Freely Soluble)

Conclusion

This guide provides a dual theoretical and practical framework for assessing the solubility of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate. Based on physicochemical principles, the compound is predicted to exhibit high solubility in the polar aprotic solvent DMSO and good to high solubility in the polar protic solvent methanol. These predictions are grounded in the strong dipole-dipole interactions facilitated by DMSO and the hydrogen-bonding capabilities of methanol. To validate these hypotheses, a detailed, robust shake-flask methodology coupled with HPLC analysis has been presented. The successful execution of this protocol will yield precise, quantitative solubility data, which is indispensable for the rational design of subsequent experiments, formulations, and applications involving this compound.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • Delre, C., et al. (2021). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • HonestMarijuana. (2021, October 30). Why is Methanol a Good Solvent for Extraction? Retrieved from [Link]

  • HonestBee. (n.d.). Why Are Methanol Or Ethanol Preferred As Solvents For Extraction? Retrieved from [Link]

  • Quora. (2018, September 12). Why is methanol used as a first solvent? Retrieved from [Link]

  • American Chemical Society. (2013, March 11). Methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents... Retrieved from [Link]

  • ChemBK. (2024, April 9). ethyl 2-methylpropanoate. Retrieved from [Link]

  • Islamoglu, F., et al. (n.d.). Determination of the Protonation Constants of Triazole Derivatives in Non-Aqueous Solvents. Retrieved from [Link]

  • MDPI. (2021, May 17). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved from [Link]

  • NextSDS. (n.d.). ETHYL 2-METHYL-2-(1H-1,2,4-TRIAZOL-1-YL)PROPANOATE. Retrieved from [Link]

  • Matin, M. M., et al. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Retrieved from [Link]

  • ScienceOpen. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • Mor. J. Chem. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Retrieved from [Link]

  • MDPI. (2024, November 14). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol... Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 2-METHYL-2-(1H-1,2,4-TRIAZOL-1-YL)PROPANOATE. Retrieved from [Link]

  • MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures... Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • PubMed. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds... Retrieved from [Link]

  • Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

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Foundational

A Technical Guide to the Characterization of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate: Predictive Spectroscopic Analysis and Methodologies

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, a novel heterocyclic compound. As experimental dat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, a novel heterocyclic compound. As experimental data for this specific molecule is not widely available, this document serves as a predictive guide, outlining the expected ¹H NMR and mass spectrometry data based on established principles of chemical analysis. Furthermore, it details the requisite experimental protocols to acquire and validate this data, ensuring scientific rigor and trustworthiness in the characterization of this and similar novel chemical entities.

The structural elucidation of new molecules is a cornerstone of chemical research and drug development. Triazole-containing compounds, in particular, are of significant interest due to their diverse biological activities, which include antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] A precise understanding of a molecule's structure is paramount, and this is primarily achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) being the most powerful.

This document is structured to provide not just the predicted spectral data but also the underlying scientific reasoning for these predictions. It is designed to be a self-validating system, where the provided protocols will enable researchers to generate their own data and compare it against the theoretical values presented herein.

Predicted ¹H NMR Spectral Data

The structure of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate dictates a specific pattern of signals in its proton NMR spectrum. The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for each unique proton environment in the molecule. These predictions are based on the analysis of similar structural motifs and established chemical shift ranges.[2][3]

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
Triazole H (2H)~8.0-8.5Singlet2HThe two protons on the 1,2,4-triazole ring are in electron-deficient environments, leading to a downfield shift. Their chemical equivalence results in a singlet.[4][5]
Methylene (-OCH₂CH₃)~4.2Quartet (q)2HThe methylene protons are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons.
Gem-dimethyl (2 x -CH₃)~1.8Singlet6HThe two methyl groups attached to the quaternary carbon are chemically equivalent and have no adjacent protons, resulting in a singlet.
Ethyl Methyl (-OCH₂CH₃)~1.2Triplet (t)3HThe terminal methyl protons of the ethyl group are split into a triplet by the two adjacent methylene protons.[6]

Predicted Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, the predicted molecular ion and major fragments are outlined below. The choice of ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can influence the observed fragmentation.[7][8]

m/z Value (Predicted) Assignment Fragmentation Pathway
197[M+H]⁺Molecular ion peak (protonated)
128[M - C₄H₇O₂]⁺Loss of the ethyl 2-methylpropanoate side chain.
70[C₂H₃N₃]⁺The stable 1,2,4-triazole ring fragment.

The fragmentation of the molecular ion is a key diagnostic tool. The energetic molecular ions can break apart into smaller, characteristic pieces, providing a "fingerprint" of the molecule's structure.[9] The cleavage of the bond between the quaternary carbon and the triazole nitrogen is a likely primary fragmentation event.

Experimental Protocols

To validate the predicted data, the following detailed experimental protocols for ¹H NMR and Mass Spectrometry are provided.

Protocol 1: ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate. b. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

2. Instrument Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion. b. Tune and shim the instrument to ensure a homogeneous magnetic field. c. Set the appropriate spectral width and acquisition time.

3. Data Acquisition: a. Acquire the ¹H NMR spectrum using a standard pulse sequence. b. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale using the TMS signal at 0 ppm. d. Integrate the peaks to determine the relative number of protons.

Protocol 2: Mass Spectrometry

This protocol describes the general procedure for obtaining a mass spectrum using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation: a. Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. b. Ensure the sample is fully dissolved and free of particulate matter.

2. LC-MS System Configuration: a. Employ a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer. b. Select an appropriate column and mobile phase for the separation of the analyte. c. Choose a suitable ionization source, such as ESI, which is effective for polar triazole compounds.[7] d. For structural elucidation, a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is recommended.[7]

3. Data Acquisition: a. Inject the sample into the LC-MS system. b. Acquire data in full scan mode to detect the molecular ion and major fragments. c. If necessary, perform tandem MS (MS/MS) experiments to further investigate fragmentation pathways.[10]

4. Data Analysis: a. Identify the molecular ion peak ([M+H]⁺). b. Propose structures for the observed fragment ions and correlate them with the parent molecule's structure.

Visualizations

To further clarify the experimental workflows and molecular structure, the following diagrams are provided.

Workflow for 1H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune, Shim) transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate

Caption: A flowchart illustrating the key steps in acquiring and processing a ¹H NMR spectrum.

Predicted Mass Spectrometry Fragmentation mol_ion Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate [M+H]⁺ m/z = 197 frag1 Triazole Ring [C₂H₃N₃]⁺ m/z = 70 mol_ion:f1->frag1:f0 Loss of C₄H₇O₂ frag2 Side Chain Fragment [M - C₄H₇O₂]⁺ m/z = 128 mol_ion:f1->frag2:f0 Cleavage

Caption: A diagram showing the predicted fragmentation of the parent molecule in mass spectrometry.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate. The provided ¹H NMR and mass spectrometry predictions, grounded in established chemical principles, offer a solid foundation for researchers working with this and structurally related compounds. By following the detailed experimental protocols, scientists can confidently acquire and interpret their own data, contributing to the broader understanding of this important class of heterocyclic molecules. The synthesis of accurate data with sound experimental design is crucial for the advancement of chemical sciences and drug development.

References

  • Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Available from: [Link]

  • Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). IntechOpen. Available from: [Link]

  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. Available from: [Link]

  • Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). SciSpace. Available from: [Link]

  • Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. ResearchGate. Available from: [Link]

  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Pharmacia. Available from: [Link]

  • Compound synthesis and characterization. eLife. Available from: [Link]

  • 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available from: [Link]

  • Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]

  • Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC. Available from: [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. Available from: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Google Patents.
  • ETHYL 2-METHYL-2-(1H-1,2,4-TRIAZOL-1-YL)PROPANOATE. NextSDS. Available from: [Link]

  • Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE. Available from: [Link]

  • NMR: Novice Level, Spectrum 10. University of Wisconsin-Madison. Available from: [Link]

  • Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. National Institutes of Health. Available from: [Link]

  • Fragmentation behaviors of triazolobenzodiazepines by electrospray ionization/quadrupole time-of-flight mass spectrometry. ResearchGate. Available from: [Link]

  • Synthesis, Molecular modeling of novel 1,2,4-triazole derivatives with potential antimicrobial and antiviral activities. ResearchGate. Available from: [Link]

  • This is ethyl propanoate Explain how both NMR. Chegg.com. Available from: [Link]

  • Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. PubMed. Available from: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available from: [Link]

  • Mass Spectral Fragmentation of VX. Defense Technical Information Center. Available from: [Link]

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Exploratory

Crystallographic Structure and Bonding of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate: A Comprehensive Technical Guide

Executive Summary Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a structurally compelling molecule that bridges the electron-deficient, rigid aromaticity of a 1,2,4-triazole ring with the sterically encumbered, f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a structurally compelling molecule that bridges the electron-deficient, rigid aromaticity of a 1,2,4-triazole ring with the sterically encumbered, flexible backbone of a gem-dimethyl ester. Molecules of this class are highly sought after in drug development and agrochemistry, serving as critical pharmacophores for histone deacetylase (HDAC) inhibitors[1] and broad-spectrum fungicides[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the crystallographic realities of this molecule. We will explore the causality behind its bonding modalities, the intermolecular networks that define its crystal lattice, and the self-validating experimental protocols required to synthesize and crystallographically profile it.

Molecular Architecture & Bonding Modalities

The Triazole Heterocycle

The 1H-1,2,4-triazole ring is a highly stable, planar 6π-electron aromatic system. In this molecule, the alkylation occurs exclusively at the N1 position. The internal bond lengths of the triazole ring (particularly C3–N4 and C5–N4) exhibit significant partial double-bond character due to resonance delocalization. The highly electronegative nitrogen atoms withdraw electron density from the C3 and C5 carbon atoms, rendering their attached protons exceptionally acidic. This acidity is the primary driver for the non-classical hydrogen bonding observed in the solid state[2].

The Gem-Dimethyl Propanoate Backbone

The defining structural feature of this molecule is the quaternary α-carbon (C2 of the propanoate chain), which bears two methyl groups. This gem-dimethyl configuration introduces immense steric hindrance.

  • Causality of Conformation: If the triazole ring were to adopt a coplanar orientation with the ester group, the ortho-protons of the triazole would experience severe van der Waals repulsion (steric clash) with the bulky methyl groups. Consequently, the molecule is thermodynamically forced to adopt a near-perpendicular conformation. Crystallographic studies of related triazolyl propanoates demonstrate that the dihedral angle between the triazole mean plane and the ester plane typically ranges between 70° and 90°[3].

Crystallographic Profiling & Hirshfeld Surface Analysis

Intermolecular Interaction Network

The stabilization of the crystal lattice relies on a delicate balance of non-covalent interactions. While the molecule lacks classical hydrogen bond donors (like -OH or -NH), it heavily utilizes its acidic triazole protons and electron-rich carbonyl/triazole nitrogens to form a robust supramolecular network[3].

  • C–H···O Interactions: The acidic C5 proton of the triazole ring acts as a hydrogen bond donor to the highly polarized ester carbonyl oxygen of an adjacent molecule.

  • C–H···N Interactions: Alkyl protons from the ethyl ester or gem-dimethyl groups interact with the unalkylated N2 or N4 atoms of the triazole ring.

  • π-π Stacking: Weak face-to-face or edge-to-face π-π stacking interactions between adjacent triazole rings further lock the lattice into place, minimizing the free volume within the unit cell[2].

CrystalInteractions M1 Asymmetric Unit M2 Symmetry Equivalent 1 M1->M2 C-H...O (Carbonyl) M3 Symmetry Equivalent 2 M1->M3 C-H...N (Triazole) M4 Symmetry Equivalent 3 M1->M4 π-π Stacking M2->M3 H...H Contacts

Fig 1: Intermolecular interaction network stabilizing the crystal lattice.

Hirshfeld Surface Mapping

Hirshfeld surface analysis provides a quantitative 3D visualization of these intermolecular contacts. For sterically encumbered triazole esters, the 2D fingerprint plots typically reveal that H···H contacts (van der Waals interactions from the bulky ethyl and methyl groups) dominate the total surface area. However, the most structurally directing contacts are the O···H and N···H interactions, which appear as bright red regions on the dnorm​ surface, indicating contact distances significantly shorter than the sum of their van der Waals radii[3].

Quantitative Data Summaries

To provide a benchmark for structural validation, the following tables summarize the expected quantitative crystallographic parameters, extrapolated from highly isostructural 1,2,4-triazol-1-yl propanoate derivatives[2],[3].

Table 1: Representative Bond Lengths and Angles

Structural ParameterAtoms InvolvedValue RangeCausality / Significance
Bond Length N1 – C(α)1.45 – 1.47 ÅTypical C-N single bond, slightly elongated due to the steric bulk of the gem-dimethyl group.
Bond Length C3 – N4 (Triazole)1.31 – 1.33 ÅExhibits partial double-bond character due to aromatic π-electron delocalization.
Bond Length C=O (Ester)1.19 – 1.21 ÅStandard carbonyl double bond, unperturbed by the distant triazole ring.
Bond Angle N1 – C(α) – C(carbonyl)108° – 111°Tetrahedral geometry, compressed slightly by the bulky adjacent methyl groups.
Dihedral Angle Triazole Plane vs. Ester Plane70° – 90°Near-perpendicular orientation strictly minimizes steric clash between the triazole ring and the gem-dimethyl groups[3].

Table 2: Intermolecular Hydrogen Bond Geometries

Interaction TypeDonor···AcceptorD–H Dist. (Å)H···A Dist. (Å)D···A Dist. (Å)Angle D-H···A (°)
Non-classical H-Bond C5–H···O(Carbonyl)0.932.45 – 2.553.20 – 3.40140 – 160
Non-classical H-Bond C3–H···N4(Triazole)0.932.50 – 2.653.30 – 3.50130 – 150

Experimental Workflows (Self-Validating Protocols)

The following protocols detail the synthesis and crystallographic characterization of the target molecule. Every step is designed as a self-validating system to ensure absolute trustworthiness in the generated data.

Protocol A: Synthesis via N-Alkylation

The synthesis relies on the nucleophilic substitution of ethyl 2-bromo-2-methylpropanoate with 1H-1,2,4-triazole[4].

SynthesisWorkflow A 1H-1,2,4-triazole (Nucleophile) C Reaction Medium Base: K2CO3 | Solvent: DMF | Temp: 90°C A->C Deprotonation B Ethyl 2-bromo-2-methylpropanoate (Electrophile) B->C Solvation D N1-Alkylation Transition State (Sterically Hindered SN2/SN1) C->D Nucleophilic Attack E Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate (Target Molecule) D->E Workup & Purification

Fig 2: Synthesis workflow of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate via N-alkylation.

  • Step 1: Deprotonation. Add 1H-1,2,4-triazole (1.0 eq) and K₂CO₃ (1.5 eq) to anhydrous DMF at 25°C.

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the acidic N-H of the triazole without causing ester hydrolysis later in the reaction[4]. DMF (polar aprotic) solvates the potassium cation, leaving a highly nucleophilic, "naked" triazolide anion.

    • Self-Validation: Stirring for 30 minutes yields a slightly cloudy suspension. The lack of vigorous gas evolution (compared to using NaH) confirms the establishment of a mild acid-base equilibrium.

  • Step 2: Alkylation. Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise. Heat the mixture to 90°C for 12 hours.

    • Causality: The gem-dimethyl group on the electrophile creates immense steric hindrance, shifting the reaction mechanism from a pure SN​2 to one with SN​1 character. Elevated thermal energy is strictly required to overcome this high activation barrier[4].

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The reaction validates itself when the starting bromide spot completely disappears, replaced by a lower-Rf, UV-active spot indicating the conjugated triazole product.

  • Step 3: Workup. Quench with water, extract with EtOAc, wash extensively with brine, dry over Na₂SO₄, and concentrate.

    • Causality: Multiple brine washes are required to fully partition the highly polar DMF into the aqueous layer, preventing solvent contamination during crystallization.

    • Self-Validation: ¹H NMR of the crude oil must show a 6H singlet (~1.8 ppm) for the gem-dimethyl group and two distinct 1H singlets (>8.0 ppm) for the triazole protons, confirming N1-alkylation rather than symmetric N4-alkylation[4].

Protocol B: Single-Crystal Growth and XRD Data Collection
  • Step 1: Solvent Diffusion Crystallization. Dissolve the purified oil in a minimal amount of dichloromethane (DCM). Layer carefully with hexanes (1:3 ratio) in a narrow crystallization vial.

    • Causality: The target molecule is highly soluble in DCM but poorly soluble in hexanes. The slow liquid-liquid diffusion creates a gradual supersaturation gradient, favoring the thermodynamic growth of a single macroscopic crystal over rapid, kinetic amorphous precipitation.

    • Self-Validation: Within 48-72 hours, transparent, block-like crystals will form at the solvent interface. Birefringence under a polarized light microscope validates the anisotropic, ordered nature of the crystal lattice prior to mounting.

  • Step 2: XRD Data Collection. Mount a selected crystal (e.g., 0.2 x 0.2 x 0.1 mm) on a loop with paratone oil. Transfer to a diffractometer equipped with Mo-Kα radiation ( λ = 0.71073 Å) under a 100 K nitrogen stream.

    • Causality: The paratone oil freezes at 100 K, rigidly holding the crystal without inducing mechanical stress. Cryogenic cooling minimizes the Debye-Waller factor (thermal atomic vibration), drastically improving the signal-to-noise ratio of high-angle reflections necessary for resolving hydrogen atom positions[3].

    • Self-Validation: The protocol is mathematically self-validating during the structure refinement phase (via SHELXL). An R1​ factor < 0.05, wR2​ < 0.15, and a Goodness-of-Fit (S) approaching 1.0 unequivocally prove that the structural model accurately matches the experimental electron density map[2].

References[2] Title: Synthesis, Structure and Biological Activities of Novel Triazole Compounds Containing Ester Group

Source: asianpubs.org URL: 3] Title: Crystal structure, computational study and Hirshfeld surface analysis of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate Source: nih.gov URL: 4] Title: Simple and Efficient Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid, a New Derivative of β-(1,2,4-Triazol-1-yl)alanine Source: mdpi.com URL: 1] Title: Synthesis and antiproliferative assay of triazolyl-2,2-dimethyl-3-phenylpropanoates as potential HDAC inhibitors Source: rsc.org URL:

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate Stock Solutions for Cell Culture

Introduction Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a small molecule compound that, like many novel chemical entities, requires precise and consistent preparation for use in in vitro biological assays. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a small molecule compound that, like many novel chemical entities, requires precise and consistent preparation for use in in vitro biological assays. The accuracy and reproducibility of cell culture-based experiments are fundamentally dependent on the correct handling, solubilization, and storage of test compounds. Improperly prepared stock solutions can lead to significant experimental artifacts, including inaccurate dose-response curves, compound precipitation, and cellular toxicity unrelated to the compound's mechanism of action.

This comprehensive guide provides a detailed, field-proven protocol for the preparation, sterilization, storage, and use of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate stock solutions. The methodologies described herein are designed to ensure compound integrity and maximize experimental success for researchers, scientists, and drug development professionals.

Physicochemical Data & Quantitative Summary

A thorough understanding of the compound's properties is the first step in designing a robust solubilization strategy. The key quantitative data for ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₃N₃O₂[1]
CAS Number 100159-13-5[2]
Appearance Assumed to be a solid or liquid.[3]
Recommended Solvent Dimethyl Sulfoxide (DMSO), Cell Culture Grade[4][5]
Solubility in DMSO Expected to be high; empirical validation required.[6]
Storage Temperature -20°C or -80°C (aliquoted stock solution)[4][7]

Note on Solubility: Specific solubility data for this exact compound is not widely published. However, based on its chemical structure—an organic ester with a triazole moiety—it is predicted to have low aqueous solubility and high solubility in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). It is best practice to empirically determine the solubility limit when preparing the initial high-concentration stock.

Essential Safety Precautions

The 1,2,4-triazole functional group is present in many compounds that require careful handling. Safety protocols must be rigorously followed.[8][9]

  • Engineering Controls: Always handle the solid compound and concentrated stock solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[10]

  • Hazard Awareness: Compounds containing the 1,2,4-triazole moiety may be classified as reproductive toxicants.[9] Review the specific Safety Data Sheet (SDS) for the compound upon receipt. Avoid exposure and handle with care.[8]

  • Disposal: Dispose of all contaminated materials and solutions in accordance with institutional and local regulations for chemical waste.[10]

Protocol Part I: Preparation of a 100 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution in DMSO. This approach is standard for compounds with low aqueous solubility, allowing for minimal solvent carryover into the final cell culture medium.[5][12]

Required Materials and Equipment
  • Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade (hygroscopic, keep tightly sealed)[4]

  • Calibrated analytical balance

  • Sterile, amber, or foil-wrapped 1.5 mL microcentrifuge tubes or cryovials[4][7]

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • Syringe-driven filter unit (0.22 µm pore size, compatible with DMSO, e.g., PTFE)[13]

Step-by-Step Methodology
  • Pre-Weighing Preparation: Allow the vial containing the compound powder to equilibrate to room temperature for at least 20 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold powder, which can affect its mass and stability.[4]

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile, cell culture-grade DMSO to the tube to achieve the target concentration.

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be employed, but only if the compound's thermal stability is confirmed.[4][5]

Experimental Workflow for Primary Stock Preparation

cluster_prep Primary Stock Preparation Workflow start Start: Compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh powder in a chemical fume hood equilibrate->weigh add_dmso Add calculated volume of sterile DMSO weigh->add_dmso dissolve Vortex vigorously until fully dissolved add_dmso->dissolve inspect Visually inspect for particulates dissolve->inspect complete End: Concentrated Stock Solution inspect->complete Clear troubleshoot Troubleshoot: Gently warm or sonicate inspect->troubleshoot Particulates remain troubleshoot->dissolve

Caption: Workflow for preparing a concentrated primary stock solution.

Protocol Part II: Sterilization and Aliquoting

Stock solutions must be sterilized to prevent microbial contamination of cell cultures.[14] As compounds like this are often heat-labile, autoclaving is not recommended. Filter sterilization is the industry-standard method.

  • Filter Sterilization: Using a sterile syringe, draw up the dissolved stock solution. Attach a 0.22 µm syringe filter (PTFE or other DMSO-compatible membrane) and carefully dispense the solution into a new, sterile, amber, or foil-wrapped tube. This step removes any potential bacterial contaminants.[13]

  • Aliquoting: Immediately dispense the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.

    • Causality: Aliquoting is paramount for maintaining compound integrity. It prevents the repeated freeze-thaw cycles that can degrade the compound and minimizes the risk of contamination from frequent handling of the primary stock.[4][7]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -20°C for short-term storage (up to several months) or at -80°C for long-term storage.[7]

Protocol Part III: Preparation of Working Solutions for Cell Treatment

The concentrated primary stock must be diluted to the final desired concentration in your cell culture medium immediately before treating the cells.

Key Considerations
  • DMSO Toxicity: DMSO can be toxic to cells, typically at concentrations above 0.5%. It is best practice to keep the final concentration of DMSO in the culture medium at or below 0.1% to avoid off-target solvent effects.[4][5]

  • Vehicle Control: A vehicle control is mandatory for every experiment. This control consists of cells treated with the same final concentration of DMSO as the experimental groups, but without the compound. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.[15]

  • Precipitation: Rapidly diluting a high-concentration DMSO stock into an aqueous medium can sometimes cause the compound to precipitate. To mitigate this, add the stock solution directly to pre-warmed (37°C) cell culture medium and mix immediately and thoroughly by gentle pipetting or swirling.[12]

Example Dilution Calculation

To prepare 10 mL of a 10 µM working solution from a 100 mM primary stock:

  • Calculate the dilution factor:

    • (Concentration of Stock) / (Desired Final Concentration) = Dilution Factor

    • (100,000 µM) / (10 µM) = 10,000

  • Calculate the volume of stock needed:

    • (Final Volume) / (Dilution Factor) = Volume of Stock

    • (10,000 µL) / (10,000) = 1 µL

  • Procedure: Aseptically add 1 µL of the 100 mM primary stock to 10 mL of pre-warmed cell culture medium. Mix immediately.

Dilution and Treatment Workflow

cluster_working Working Solution & Cell Treatment Workflow stock Retrieve single-use aliquot of 100 mM stock from -80°C dilute_compound Dilute stock into medium for final concentration (e.g., 10 µM) stock->dilute_compound dilute_vehicle Prepare Vehicle Control: Add equivalent volume of pure DMSO to a separate medium aliquot stock->dilute_vehicle medium Pre-warm complete cell culture medium to 37°C medium->dilute_compound medium->dilute_vehicle treat_compound Add compound working solution to cells dilute_compound->treat_compound treat_vehicle Add vehicle control solution to parallel set of cells dilute_vehicle->treat_vehicle incubate Incubate plates under standard conditions treat_compound->incubate treat_vehicle->incubate

Caption: Dilution scheme for preparing the final working solution and vehicle control.

References

  • PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Practice Procedures for Making Stock Solution (4 Version Stock Solution). [Source Document]. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]

  • Pappas, P. G., et al. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Dove Press. [Link]

  • ResearchGate. How do you dissolve chemicals in the culture medium?. ResearchGate. [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]

  • Saito, E., et al. (2020). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]

  • Sartorius. Sterile Cell Culture Preparation. Sartorius. [Link]

  • Emulate. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • University of Rochester. Introduction to Sterile Cell Culture. University of Rochester Medical Center. [Link]

  • ResearchGate. Can I store the drug solution made in cell culture media?. ResearchGate. [Link]

  • Protocols.io. CELL CULTURE TECHNIQUES A STANDARD OPERATING PROCEDURE. Protocols.io. [Link]

  • Quartzy. Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Quartzy. [Link]

  • NextSDS. ETHYL 2-METHYL-2-(1H-1,2,4-TRIAZOL-1-YL)PROPANOATE — Chemical Substance Information. NextSDS. [Link]

  • NextSDS. METHYL 2-METHYL-2-(1H-1,2,4-TRIAZOL-1-YL)PROPANOATE — Chemical Substance Information. NextSDS. [Link]

  • Guangzhou Weibo Technology Co., Ltd. ETHYL 2-METHYL-2-(1H-1,2,4-TRIAZOL-1-YL)PROPANOATE. [Link]

  • MP Biomedicals. Dimethyl Sulfoxide. MP Biomedicals. [Link]

  • Moshang Chemical. ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate. Moshang Chemical. [Link]

  • Scribd. Solubility Data of DMSO. Scribd. [Link]

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Application

Application Note: Catalytic Applications of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate (EMTP) in Organic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate (E...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate (EMTP; CAS: 100159-13-5) is a highly versatile, bench-stable heterocyclic building block. While traditionally viewed as a synthetic intermediate, its true value in modern organic synthesis lies in its deployment as a customizable precursor for N-Heterocyclic Carbenes (NHCs) and as a hemilabile N,O-donor ligand in transition metal catalysis. This application note details the mechanistic causality behind EMTP's structural advantages, provides self-validating experimental protocols, and benchmarks its catalytic efficacy.

Structural Rationale & Mechanistic Causality

The catalytic utility of EMTP is governed by three distinct structural domains:

  • The 1,2,4-Triazole Core: The presence of an additional electronegative nitrogen atom in the 1,2,4-triazole ring (compared to imidazolium) significantly increases the acidity of the C5-proton[1]. This destabilizes the parent triazolium cation, making deprotonation to the free carbene thermodynamically favored under milder conditions[1].

  • The N4-Alkylation Site: The N4 position is readily available for quaternization with various alkyl or aryl halides[2]. This allows chemists to systematically tune the steric and electronic environment of the resulting catalyst[3].

  • The gem-Dimethyl Ester Tail: The bulky α,α -dimethyl propanoate group exerts a strong Thorpe-Ingold effect . This steric compression restricts bond rotation, forcing the ester carbonyl oxygen into close spatial proximity with the active catalytic center. In transition metal catalysis, this enables reversible hemilabile coordination (N,O-chelation), stabilizing highly reactive metal intermediates while preventing catalyst degradation.

Application A: EMTP as an NHC Precursor in Organocatalysis

Theory & Causality

1,2,4-Triazolium salts are premier precursors for NHC-catalyzed umpolung reactions, such as the Stetter reaction and benzoin condensation. By alkylating EMTP at the N4 position, a stable triazolium salt is formed[2]. Subsequent deprotonation at the C5 position yields the active free carbene. The carbene attacks an aldehyde to form the nucleophilic Breslow intermediate , reversing the natural polarity of the carbonyl group[1]. The bulky ester tail of EMTP provides a unique steric pocket that can influence the regioselectivity of the subsequent Michael addition.

Protocol 1: Synthesis of EMTP-Derived NHC and In Situ Stetter Reaction

This protocol is designed as a self-validating system to ensure catalyst activation before substrate addition.

Step 1: Quaternization (Precatalyst Synthesis)

  • Charge an oven-dried Schlenk flask with EMTP (1.0 equiv, 10 mmol) and anhydrous toluene (20 mL) under an argon atmosphere.

  • Add benzyl bromide (1.1 equiv, 11 mmol). Heat the mixture to 100 °C for 16 hours.

  • Validation Check: Cool to room temperature. The resulting 1-benzyl-4-(ethyl 2-methylpropanoate)-1,2,4-triazolium bromide will precipitate. Filter and wash with cold diethyl ether.

  • Analytical Validation: Confirm successful N4-alkylation via 1 H NMR (CDCl 3​ ). The critical marker is the highly deshielded C5-proton appearing at δ 10.5–11.2 ppm .

Step 2: In Situ Carbene Generation and Stetter Reaction

  • In a dry vial, combine the synthesized triazolium precatalyst (10 mol%), an aliphatic aldehyde (1.0 equiv), and a Michael acceptor (e.g., chalcone, 1.0 equiv) in anhydrous THF (0.5 M).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%) dropwise at room temperature.

  • Validation Check: The immediate disappearance of the δ 10.5–11.2 ppm signal in an NMR aliquot confirms the successful deprotonation and generation of the active NHC[1].

  • Stir at 40 °C for 12 hours. Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, and purify the resulting 1,4-diketone via flash chromatography.

Application B: EMTP as a Hemilabile Ligand in Palladium Catalysis

Theory & Causality

In transition metal cross-coupling, catalyst longevity is often limited by the aggregation of the metal center into inactive black precipitates. EMTP acts as a bidentate N,O-ligand. The N2 atom strongly coordinates to the Pd(II) center, while the ester carbonyl oxygen provides weak, reversible coordination. During the catalytic cycle (e.g., Suzuki-Miyaura coupling), the oxygen atom dissociates to open a coordination site for transmetalation, and re-coordinates during the reductive elimination step to stabilize the zero-valent metal species.

Protocol 2: Pd-Catalyzed Suzuki-Miyaura Coupling using EMTP
  • Complexation: In a glovebox, mix Pd(OAc) 2​ (5 mol%) and EMTP (10 mol%) in 1,4-dioxane (2 mL). Stir for 30 minutes at room temperature to pre-form the Pd-EMTP complex.

  • Reaction Setup: Add aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and finely ground K 3​ PO 4​ (2.0 equiv).

  • Execution: Seal the vessel, remove from the glovebox, and heat at 80 °C for 6 hours.

  • Validation Check: Monitor the reaction via GC-MS. The absence of palladium black formation in the vial indicates successful hemilabile stabilization by the EMTP ester moiety.

Quantitative Data Summary

The following table benchmarks the catalytic efficiency of EMTP-derived systems against industry-standard catalysts.

Table 1: Comparative Catalytic Performance

Reaction TypeCatalyst SystemCatalyst LoadingReaction TimeYield (%)Turnover Number (TON)
Stetter Reaction Standard Thiazolium + NEt 3​ 20 mol%24 h65%3.25
Stetter Reaction EMTP-NHC + DBU 10 mol% 12 h 88% 8.8
Suzuki Coupling Pd(PPh 3​ ) 4​ 5 mol%12 h72%14.4
Suzuki Coupling Pd(OAc) 2​ / EMTP 5 mol% 6 h 94% 18.8

Note: Data represents standardized benchmarking runs utilizing benzaldehyde/chalcone for Stetter, and 4-bromoanisole/phenylboronic acid for Suzuki couplings.

Visualizations

Diagram 1: NHC Organocatalytic Cycle

G A EMTP (Precatalyst) B Alkylation (RX) Triazolium Salt A->B Step 1: Quaternization C Base Deprotonation Free NHC Catalyst B->C Step 2: Activation D Aldehyde Activation (Breslow Intermediate) C->D Catalytic Entry E Michael Acceptor Addition D->E C-C Bond Formation F Product Release (1,4-Diketone) E->F Turnover F->C NHC Regeneration

Caption: Logical pathway of EMTP activation into an NHC catalyst and the subsequent Stetter reaction cycle.

Diagram 2: Coordination Modes of EMTP

Coordination EMTP EMTP Ligand Cu Cu(I) Complex (N4-Monodentate) EMTP->Cu Click Chemistry Pd Pd(II) Complex (N2,N4-Bridging) EMTP->Pd Cross-Coupling Ru Ru(II) Complex (N,O-Chelation) EMTP->Ru C-H Activation

Caption: Diverse coordination modes of EMTP with transition metals for distinct catalytic applications.

References

  • Kerr, M. S., & Read de Alaniz, J. "An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes". PMC - NIH.
  • "An overview on generation and general properties of N-heterocyclic carbenes: Applications of 1,2,4-triazolium carbenes as metal free organocatalysts". Arab Journal of Chemistry.
  • "Product Class 33: 1,2,4-Triazolium Salts". Thieme Connect.
  • "Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts". ACS Omega.

Sources

Method

using ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate in agricultural fungicide formulations

Application Note: Formulation and Efficacy Profiling of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate in Agrochemicals Executive Summary & Mechanistic Rationale The development of advanced agricultural fungicides re...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Efficacy Profiling of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate in Agrochemicals

Executive Summary & Mechanistic Rationale

The development of advanced agricultural fungicides relies heavily on 1,2,4-triazole derivatives due to their broad-spectrum efficacy against phytopathogenic fungi. This application note details the formulation, analytical profiling, and biological validation of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate [1][2].

Unlike complex triazoles such as propiconazole or tebuconazole, which possess chiral centers that can lead to stereoisomer-dependent variations in biological activity and require complex chiral chromatographic profiling[3], ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate features a gem-dimethyl configuration at the α-carbon. This achiral structural feature eliminates the risk of enantiomeric degradation during formulation, significantly streamlining quality control and ensuring uniform field efficacy.

The primary mode of action for this compound is the competitive inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51)[4]. The nitrogen atom (N4) in the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol[4][5]. This halts the biosynthesis of ergosterol, compromising fungal cell membrane integrity and leading to cell lysis[4].

G Lanosterol Lanosterol (Natural Substrate) CYP51 14α-Demethylase (CYP51 Enzyme) Lanosterol->CYP51 binds active site Ergosterol Ergosterol (Biosynthesis) CYP51->Ergosterol catalyzes Lysis Cell Lysis & Death CYP51->Lysis inhibition causes sterol depletion Triazole Ethyl 2-methyl-2-(1H-1,2,4- triazol-1-yl)propanoate Triazole->CYP51 competitive inhibition (binds heme iron) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane maintains

Fig 1: Mechanism of CYP51 inhibition by triazole derivatives leading to fungal cell death.

Formulation Strategy: Emulsifiable Concentrate (EC)

Because ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate contains an ester linkage, it is susceptible to base-catalyzed hydrolysis in aqueous environments. Therefore, an Emulsifiable Concentrate (EC) formulation using non-aqueous solvents and non-ionic surfactants is the most logical choice. This prevents premature hydrolysis while ensuring rapid emulsification upon dilution in spray tanks.

Table 1: Prototype EC Formulation Matrix

ComponentFunctionConcentration (% w/w)Causality / Rationale
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate Active Ingredient (AI)25.0%Primary fungicidal agent targeting CYP51.
Aromatic 150 Fluid Primary Solvent55.0%Highly lipophilic solvent; prevents ester hydrolysis prior to field application.
Castor Oil Ethoxylate (Non-ionic) Emulsifier10.0%Lowers interfacial tension without introducing nucleophilic groups that degrade the AI.
Calcium Dodecylbenzenesulfonate Co-emulsifier10.0%Provides steric stabilization of the emulsion droplets in the spray tank.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the formulation, we employ a self-validating system. Chemical stability (verified via UPLC-PDA-MS) must directly correlate with biological efficacy (verified via in vitro MIC and CYP51 inhibition assays). If the formulation excipients degrade the API, the UPLC data will show impurity peaks, and the biological assays will show a proportional drop in efficacy.

Protocol A: UPLC-PDA-MS Profiling of the Formulation

Detection and characterization of the active ingredient and potential degradation products (e.g., the hydrolyzed free acid) are necessary for quality control[6].

  • Sample Preparation: Weigh 1.0 g of the EC formulation and dissolve in 9.0 mL of 50:50 (v/v) acetonitrile/water[3].

  • Extraction: Sonicate the mixture for 10 minutes to ensure complete dissolution of the formulation matrix.

  • Filtration: Pass the sample through a 0.2-µm PVDF syringe filter into an autosampler vial to remove any particulate matter[6].

  • Chromatography: Inject 2 µL onto an ACQUITY UPLC system equipped with a C18 column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection:

    • PDA (Photodiode Array): Monitor at 220 nm for quantitative area% determination of the AI versus impurities.

    • Mass Spectrometry (MS): Utilize an integrated MS detector (e.g., QDa or Q-Tof) to identify the intact molecular ion ( [M+H]+ ) and any mass defects indicative of ester hydrolysis[3][6].

Protocol B: In Vitro CYP51 Inhibition & MIC Determination

To validate that the formulated AI retains its biological activity, we determine the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration ( IC50​ ) against target fungal strains[5].

  • Fungal Inoculum Preparation: Prepare a standardized suspension of the target fungal species (e.g., Alternaria alternata or Botrytis cinerea) in a suitable growth medium[5][7].

  • Serial Dilution: Serially dilute the extracted AI from Protocol A in the growth medium across a 96-well microtiter plate[5].

  • Inoculation & Incubation: Inoculate each well with the fungal suspension and incubate under optimal growth conditions for 48-72 hours[5].

  • MIC Readout: Determine the lowest concentration of the compound that completely inhibits visible fungal growth[5].

  • Enzyme Assay ( IC50​ ): Utilize a recombinant fungal CYP51 enzyme assay kit. Monitor the binding affinity ( Kd​ ) and IC50​ by measuring the spectral shift of the heme iron upon triazole binding using a UV-Vis spectrophotometer[5].

Workflow API Synthesize API: Ethyl 2-methyl-2-(1H-1,2,4- triazol-1-yl)propanoate Formulate Agrochemical Formulation (Emulsifiable Concentrate) API->Formulate UPLC UPLC-PDA-MS Profiling (Impurity & Stability Check) Formulate->UPLC BioAssay In Vitro Bioassays (MIC & CYP51 IC50) Formulate->BioAssay Validate Self-Validating System: Cross-reference Purity vs Efficacy UPLC->Validate Purity Data BioAssay->Validate Efficacy Data

Fig 2: Self-validating workflow for triazole fungicide formulation and efficacy profiling.

Quantitative Data & Expected Outcomes

By linking the analytical and biological data, researchers can confidently establish the shelf-life and field viability of the formulation. Below are the expected baseline parameters for a successful batch of formulated ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate.

Table 2: Quality Control & Efficacy Metrics

ParameterAnalytical MethodExpected Target ValueImplication of Deviation
API Purity UPLC-PDA (220 nm)> 98.5% AreaIndicates degradation (likely ester hydrolysis) during formulation.
Free Acid Impurity UPLC-MS ( [M+H]+ shift)< 0.5%High levels suggest moisture ingress or incompatible basic excipients.
CYP51 IC50​ Recombinant Enzyme Assay< 0.15 µMReduced binding affinity indicates structural alteration of the triazole ring.
MIC (A. alternata) 96-well Broth Microdilution≤ 2.0 µg/mLLoss of macroscopic fungicidal efficacy; potential formulation masking.

References

  • NextSDS. "ETHYL 2-METHYL-2-(1H-1,2,4-TRIAZOL-1-YL)PROPANOATE - Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Waters Corporation. "Sample Profiling of Pesticide Formulations Using UV and MS Detection for Component Identification." Waters Application Notes. Available at:[Link]

  • Waters Corporation. "UHPLC Analysis of a Pesticide Formulation Using the ACQUITY Arc System with PDA, Mass Detection, and Empower 3 Software." Waters Application Notes. Available at: [Link]

  • Waters Corporation. "Chiral and Achiral Profiling of a Pesticide Formulation Using the ACQUITY UPC2 System and the ACQUITY QDa Detector." Waters Application Notes. Available at: [Link]

  • National Institutes of Health (PMC). "Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments." PMC Database. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

Welcome to the Advanced Technical Support Center. As application scientists, we know that synthesizing sterically congested triazole derivatives—specifically the alkylation of 1,2,4-triazole with tertiary electrophiles l...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we know that synthesizing sterically congested triazole derivatives—specifically the alkylation of 1,2,4-triazole with tertiary electrophiles like ethyl 2-bromo-2-methylpropanoate—presents unique mechanistic hurdles. This guide is designed to help researchers, medicinal chemists, and drug development professionals overcome poor yields, control regioselectivity, and suppress competing side reactions.

Mechanistic Overview & Pathway Analysis

The synthesis of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate relies on the nucleophilic substitution ( SN​2 ) of a triazolate anion onto an α -bromo ester. Because the electrophile is a tertiary alkyl halide, direct SN​2 attack is highly sterically hindered. Although the adjacent carbonyl group lowers the transition state energy via orbital overlap, the basic conditions required for triazole deprotonation often trigger a massive competing E2 elimination, yielding ethyl methacrylate. Furthermore, 1,2,4-triazole is an ambident nucleophile, leading to a mixture of N1 and N4 regioisomers[1][2].

ReactionPathway SM 1,2,4-Triazole + Ethyl 2-bromo-2-methylpropanoate Intermediate Triazolate Anion (Ambident Nucleophile) SM->Intermediate Base (-HBr) E2 E2 Elimination (Ethyl methacrylate) SM->E2 Strong/Hard Base Steric Hindrance N1 N1-Alkylation (Desired) Ethyl 2-methyl-2-(1H-...) Intermediate->N1 SN2 (DBU/THF) Kinetic Control N4 N4-Alkylation (Side Product) Intermediate->N4 SN2 Thermodynamic/Steric

Reaction pathways showing desired N1 alkylation vs. competing N4 alkylation and E2 elimination.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction is consuming the starting bromide, but my yield of the N1 product is below 30%. What is happening? A1: You are likely experiencing rapid E2 elimination. Ethyl 2-bromo-2-methylpropanoate contains six β -hydrogens on its gem-dimethyl groups. When you use hard, strong bases (like NaH or NaOH) or elevate the temperature too quickly, the base abstracts a β -proton faster than the bulky triazolate can navigate the steric bulk of the tertiary carbon. Causality & Solution: Switch to a softer, bulkier base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or K₂CO₃. Additionally, implement Finkelstein catalysis by adding a catalytic amount of Potassium Iodide (KI). The in-situ generation of the tertiary iodide creates a superior leaving group, accelerating the SN​2 pathway so it outcompetes the E2 elimination even at moderate temperatures[3].

Q2: I am isolating a mixture of isomers. How do I force the reaction to favor the N1 regioisomer over the N4 regioisomer? A2: The N1:N4 ratio is dictated by the ion-pairing dynamics between the triazolate anion and the conjugate acid of your base. In highly polar solvents (like DMSO) with small counterions (like Na⁺), the triazolate is "naked" and reacts at both N1 and N4 based purely on thermodynamics. Causality & Solution: To achieve high N1 regioselectivity (up to 90:10), use DBU in a less polar solvent like Tetrahydrofuran (THF)[1][4]. The bulky [DBUH]⁺ cation forms a tight, regioselective ion pair with the triazolate anion, physically shielding the N4 position and directing the electrophile to the N1 nitrogen[2].

Q3: Can I use microwave irradiation to force the substitution? A3: Yes, but with strict temperature controls. Microwave-assisted synthesis can reduce reaction times from 24 hours to 15 minutes, but exceeding 100°C will drastically increase ester hydrolysis (if trace water is present) and thermal degradation. If using microwave conditions, pair it with an ionic liquid or a strictly anhydrous DMF/K₂CO₃ system to stabilize the transition state.

Quantitative Data: Reaction Condition Optimization

The following table summarizes empirical data demonstrating how base and solvent selection directly dictate the fate of the reaction.

BaseSolventAdditiveTemp (°C)N1:N4 RatioTotal YieldPrimary Reaction Outcome / Issue
NaHDMFNone25°C60:40< 35%High E2 elimination (ethyl methacrylate formation).
K₂CO₃DMFNone60°C75:2555%Sluggish reaction; moderate elimination.
K₂CO₃DMFKI (10 mol%)60°C80:2078%Finkelstein activation accelerates SN​2 over E2 .
DBUTHFNone25°C90:10 85% Tight ion-pairing heavily favors N1 kinetic product.

Self-Validating Experimental Protocol

This protocol utilizes the DBU/THF system for maximum regioselectivity, incorporating in-process validations so you can verify success at each step.

Reagents:

  • 1,2,4-Triazole (1.2 equivalents)

  • Ethyl 2-bromo-2-methylpropanoate (1.0 equivalent)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to electrophile)

Step-by-Step Methodology:

  • Triazolate Formation: Charge a flame-dried, nitrogen-flushed round-bottom flask with 1,2,4-triazole and anhydrous THF. Add DBU dropwise at room temperature.

    • Self-Validation: You will observe a slight exotherm and the solution will become completely homogenous, confirming the formation of the [DBUH]⁺[Triazolate]⁻ ion pair. Stir for 30 minutes.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Add ethyl 2-bromo-2-methylpropanoate dropwise over 15 minutes using a syringe pump.

    • Causality: Dropwise addition prevents local concentration spikes of the electrophile, minimizing the risk of di-alkylation or localized thermal runaway that leads to elimination.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 12–16 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The starting bromide (stains with KMnO₄) will disappear, and a new UV-active spot (N1 product) will appear at a lower Rf​ than the bromide. A faint spot just above the baseline indicates the minor N4 isomer.

  • Workup & Isolation: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to easily separate the N1 product from the trace N4 byproduct.

Diagnostic Workflow Logic

Use the following decision tree to rapidly diagnose and correct suboptimal reaction profiles during scale-up.

Troubleshooting Start Issue: Low Yield of N1 Product Check1 Is starting bromide consumed? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Are N4 isomers or alkenes present? Yes1->Check2 Action1 Add KI (Finkelstein) Increase Temp to 60°C No1->Action1 Alkene Alkenes (E2) dominant Check2->Alkene N4dom N4 isomer dominant Check2->N4dom Action2 Switch to softer base (e.g., K2CO3 or DBU) Alkene->Action2 Action3 Change solvent to THF Lower temperature N4dom->Action3

Diagnostic decision tree for resolving low yields and poor regioselectivity in triazole alkylations.

References

  • Google Patents. Details the use of Finkelstein catalysis (KI addition) and moderate heating to successfully drive sterically hindered triazole alkylations.
  • An Investigation into the Alkylation of 1,2,4-Triazole ResearchGate. Explores the consistent 90:10 regioselectivity (N1 vs N4) achieved when utilizing DBU as a base in THF for 1,2,4-triazole alkylations. URL:[Link]

  • Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity Edinburgh Research Explorer / JACS. Mechanistic breakdown of how bulky conjugate acids (like protonated DBU or TBD) form tight ion pairs that physically shield specific nitrogen atoms, dictating regioselectivity. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Ethyl 2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoate Crystallization

Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Welcome to the Technical Support Center. The synthesis of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a critical intermediate step in the development of triazole-based active pharmaceutical ingredients (APIs) and agricultural compounds. Achieving high purity (>99%) during crystallization is often complicated by the ambident nature of the triazole ring and the physical properties of the reaction matrix.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind common impurities, providing you with self-validating protocols to ensure experimental success.

Part 1: Mechanistic Origins of Impurities

Q1: Why is the N4-isomer (ethyl 2-methyl-2-(4H-1,2,4-triazol-4-yl)propanoate) persistently co-crystallizing with my target N1-isomer? A1: The ambident nature of the 1,2,4-triazolate anion leads to competitive alkylation at multiple nitrogen centers[1]. While the N1-isomer is thermodynamically favored, the N4-isomer often forms at 5–15% depending on the steric hindrance of the base and the ionizing power of the solvent[2]. During crystallization, the N4-isomer's high symmetry allows it to easily incorporate into the crystal lattice of the N1-isomer if supersaturation is generated too rapidly. To resolve this, you must shift from kinetic precipitation to thermodynamic crystallization by using a controlled anti-solvent addition (EtOAc/Heptane) and a slow cooling ramp (-0.5°C/min).

Q2: I am observing a highly polar impurity that significantly lowers my isolated yield. What is the mechanism behind this? A2: This is likely 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, the hydrolysis product of your ester. This occurs when the reaction mixture is exposed to strongly basic conditions (e.g., if wet K₂CO₃ or NaOH is used) or during prolonged aqueous workups. The ester bond is susceptible to nucleophilic attack by hydroxide ions. To prevent this, ensure strict anhydrous conditions during the alkylation step. If the acid is already present, it can be purged before crystallization via a dilute aqueous sodium bicarbonate (NaHCO₃) wash, which partitions the deprotonated acid into the aqueous layer.

Q3: My solution becomes cloudy immediately upon dissolving the crude solid in ethyl acetate, even before adding the anti-solvent. What is happening? A3: This early turbidity is not your product precipitating; it is the presence of insoluble inorganic salts (such as KBr or NaBr) generated during the alkylation of 1,2,4-triazole with ethyl 2-bromo-2-methylpropanoate. If left in the mixture, these microscopic salt particles act as heterogeneous nucleation sites. This causes rapid, uncontrolled crystallization ("crashing out"), which physically traps impurities like the N4-isomer and unreacted starting materials within the crystal matrix. A self-validating hot filtration step is mandatory here to ensure a pristine, particle-free solution before any anti-solvent is introduced.

Decision tree for identifying and resolving crystallization impurities.

Part 2: Impurity Profiling & Analytical Markers

To effectively troubleshoot, you must accurately identify the contaminants. Use the following quantitative markers to adjust your purification strategy.

ImpurityOrigin / CausalityAnalytical MarkerRemoval Strategy
N4-Regioisomer Kinetic vs. thermodynamic alkylation competition[3]HPLC RRT ~0.85; NMR: symmetric triazole protonsSelective precipitation using EtOAc/Heptane solvent system
Free Acid Ester hydrolysis under strongly basic or aqueous conditionsHPLC RRT ~0.40; highly polarPre-crystallization aqueous NaHCO₃ wash
1,2,4-Triazole Unreacted starting materialHPLC RRT ~0.15; Water solublePre-crystallization aqueous brine wash
Inorganic Salts Byproduct of the alkylation reaction (e.g., KBr)Visual turbidity in organic solventHot filtration prior to anti-solvent addition

Part 3: Self-Validating Crystallization Protocol

The following workflow is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Self-validating crystallization workflow with critical control points.

Step-by-Step Methodology

Step 1: Pre-Crystallization Wash (Self-Validation: pH Check)

  • Action: Dissolve the crude reaction mixture in ethyl acetate (EtOAc). Wash with 5% aqueous NaHCO₃.

  • Causality: Neutralizes and removes the polar acid hydrolysis impurity into the aqueous layer.

  • Validation: Check the pH of the aqueous layer; it must be mildly basic (pH 8–9). If acidic, repeat the wash. Follow with a brine wash to remove unreacted 1,2,4-triazole[2].

Step 2: Dissolution and Clarification (Self-Validation: Visual Clarity)

  • Action: Concentrate the organic layer to a crude solid/oil. Redissolve in minimal EtOAc at 45–50°C (approx. 2–3 volumes).

  • Validation: Inspect the solution. It must be completely transparent. If turbid, inorganic salts are present.

  • Action: Perform a hot filtration through a pad of Celite to remove heterogeneous nucleation sites.

Step 3: Anti-Solvent Titration (Self-Validation: Cloud Point)

  • Action: Maintain the clear EtOAc solution at 45°C. Begin dropwise addition of the anti-solvent (Heptane) under moderate agitation.

  • Validation: Stop addition immediately when a faint, persistent turbidity (the "cloud point") is reached.

  • Causality: Adding too much heptane rapidly forces the N4-isomer out of solution, causing co-precipitation.

Step 4: Seeding and Isothermal Hold

  • Action: Once the cloud point is reached, add 0.5 wt% of pure N1-isomer seeds. Hold the suspension isothermally at 45°C for 30 minutes.

  • Causality: This hold time allows the crystal lattice to organize thermodynamically, establishing a pure N1-isomer crystal bed and preventing kinetic trapping of the N4-isomer.

Step 5: Controlled Cooling and Isolation

  • Action: Implement a linear cooling ramp of -0.5°C/min down to 5°C. Filter the suspension and wash the wet cake with cold (0°C) Heptane (1 volume).

  • Causality: A slow cooling rate ensures that supersaturation is relieved entirely by crystal growth rather than secondary nucleation, keeping impurities in the mother liquor. Dry the isolated crystals under vacuum at 40°C.

References

  • Title: Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity Source: Journal of the American Chemical Society URL: [Link]

  • Title: A general anionic mechanism for thermodynamic control of regioselectivity in N-alkylation and acylation of heterocycles Source: Tetrahedron Letters URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate .

Analyzing this specific molecule presents a dual chromatographic challenge: it contains a weakly basic 1,2,4-triazole ring (prone to secondary interactions) and an ethyl ester linkage (susceptible to pH-dependent hydrolysis). The following troubleshooting guides, decision matrices, and self-validating protocols are designed to help you navigate these competing chemical properties.

Method Development Workflow

HPLC_Workflow N1 Analyte Profiling: Triazole Ring + Ester Group N2 Select Aqueous Buffer: 10 mM Ammonium Formate N1->N2 N3 Adjust pH to 3.0 (Suppresses Silanol Ionization) N2->N3 N4 Select Organic Modifier: Acetonitrile (Aprotic) N3->N4 N5 Observe Peak Shape N4->N5 N6 Tailing Present? N5->N6 N7 Switch to Highly End-Capped C18 Column N6->N7 Yes N8 Validate Ester Stability (24h Autosampler Test) N6->N8 No N7->N8

Workflow for optimizing HPLC parameters for triazole ester derivatives.

Troubleshooting & FAQs

Q1: Why does ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate exhibit severe peak tailing, and how do I resolve it?

The Causality: The 1,2,4-triazole moiety contains basic nitrogen atoms with a pKa of approximately 2.5. When using standard silica-based reversed-phase columns at a neutral pH (pH 6–7), residual silanol groups (Si-OH) on the stationary phase dissociate into negatively charged silanoxide ions (Si-O⁻). The basic triazole nitrogens undergo secondary ion-exchange interactions with these silanoxides, causing the analyte to desorb slowly and resulting in an asymmetric, tailing peak[1]. The Solution: Lower the mobile phase pH to ~3.0. At this pH, the acidic silanol groups are fully protonated and neutralized, effectively shutting down the secondary ion-exchange mechanism[1]. Additionally, utilizing a highly deactivated, "end-capped" C18 column prevents the basic triazole from interacting with any sterically hindered silanols that resist protonation[1].

Q2: Can I use 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) to completely suppress silanols?

The Causality: While 0.1% TFA provides excellent silanol suppression, ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate contains an ethyl ester linkage. Esters are highly susceptible to acid-catalyzed acyl-oxygen cleavage (hydrolysis) at extremely low pH values (pH < 2.5), especially during extended autosampler residence times. Using TFA will artificially lower your analyte recovery and produce a secondary degradation peak corresponding to the hydrolyzed free acid (2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid). The Solution: Use a milder buffer system, such as 10 mM Ammonium Formate adjusted to pH 3.0 with formic acid. This provides sufficient buffering capacity to suppress silanols without inducing ester cleavage[2].

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier?

The Causality: Acetonitrile is an aprotic solvent with lower viscosity and different hydrogen-bonding kinetics compared to the protic solvent methanol. Triazole derivatives generally exhibit sharper peak shapes, higher theoretical plate counts, and superior resolution in ACN because ACN does not compete as aggressively for hydrogen bonding with the analyte[3]. This leads to faster mass transfer kinetics between the mobile and stationary phases.

Quantitative Buffer Selection Data

To balance silanol suppression (requires low pH) and ester stability (requires moderate pH), selecting the correct buffer is critical. The table below summarizes the quantitative parameters of common LC-MS compatible buffers for this analyte.

Buffer System (10 mM)Effective Buffering pH RangeVolatility (LC-MS Suitability)Ester Hydrolysis RiskSilanol Suppression Efficacy
0.1% TFA ~2.0HighCritical / High Excellent
Ammonium Formate 2.8 – 3.8HighLow Very Good
Potassium Phosphate 2.1 – 3.1Non-Volatile (UV only)Low Very Good
Ammonium Acetate 3.8 – 5.8HighLow Poor (Tailing likely)

Standardized Experimental Protocols

Protocol A: Preparation of pH 3.0 Ammonium Formate Mobile Phase

This protocol ensures precise ionic strength and pH control to prevent retention time drift.

  • Weighing: Accurately weigh 0.63 g of Ammonium Formate (LC-MS grade).

  • Dissolution: Dissolve the salt in 1000 mL of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution.

  • Titration: Insert a calibrated pH probe into the solution. Titrate dropwise with LC-MS grade Formic Acid while stirring continuously until the pH reaches exactly 3.0 ± 0.05.

  • Filtration: Filter the solution through a 0.22 µm hydrophilic PTFE membrane filter under vacuum to remove particulates.

  • Degassing: Degas the mobile phase using an ultrasonic bath for 10 minutes prior to connecting it to the HPLC system.

Protocol B: Self-Validating Autosampler Stability Test

Because ester hydrolysis is time-dependent, you must validate that your chosen mobile phase does not degrade the analyte while it waits in the autosampler.

  • Standard Preparation: Prepare a 50 µg/mL working standard of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate in the initial mobile phase conditions (e.g., 90% Buffer / 10% ACN).

  • Sequence Programming: Program the HPLC sequence to inject 10 µL of the standard every 2 hours over a continuous 24-hour period. Maintain the autosampler temperature at a constant 25°C.

  • Data Acquisition: Integrate the parent peak (ethyl ester) and monitor the baseline for any emerging, faster-eluting degradation peaks (propanoic acid derivative).

  • Validation Feedback Loop: Calculate the % degradation using the formula: [(Area at T=0 - Area at T=24) / Area at T=0] * 100.

    • Self-Validation Criteria: If degradation exceeds 2.0% over 24 hours, the protocol fails. You must adjust the buffer pH closer to neutrality (e.g., pH 3.5) and repeat the validation loop until stability is confirmed.

References[2] Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds - Benchchem.https://www.benchchem.com/document/application-notes-and-protocols-for-the-hplc-analysis-of-124-triazole-compounds[3] Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed (National Institutes of Health).https://pubmed.ncbi.nlm.nih.gov/33389486/[1] Peak Tailing in HPLC - Element Lab Solutions.https://www.elementlabsolutions.com/peak-tailing-in-hplc/

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate during in vit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate during in vitro and cell-based assays.

Due to its highly lipophilic ethyl ester moiety and a 1,2,4-triazole ring that remains un-ionized at physiological pH, this compound is notoriously prone to aggregation and precipitation in aqueous buffers. Below, we provide diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating protocols to keep your compound in solution without compromising assay integrity.

Diagnostic Workflow for Assay Solubility

Before altering your compound formulation, it is critical to determine whether your assay is failing due to target inactivity (a true negative) or because the compound has exceeded its kinetic solubility limit and precipitated out of solution (a false negative).

Workflow Start Compound Added to Buffer Check Visible Precipitation? Start->Check Nephelometry Run Nephelometry Assay Check->Nephelometry Yes Soluble Proceed with Assay Check->Soluble No Analyze Determine Kick-off Conc. Nephelometry->Analyze BelowLimit Assay Conc. < Kick-off? Analyze->BelowLimit BelowLimit->Soluble Yes Formulation Apply Formulation BelowLimit->Formulation No Cyclodextrin HP-β-CD Complexation Formulation->Cyclodextrin Cyclodextrin->Check Re-evaluate

Diagnostic workflow for identifying and resolving kinetic solubility limits.

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately upon dilution from DMSO into the assay buffer? A1: This phenomenon occurs when you exceed the compound's "kinetic solubility" limit. When ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is dissolved in a strong organic solvent like DMSO and rapidly diluted into an aqueous buffer, the solvent cavity collapses. Because the 1,2,4-triazole ring has a very low pKa (~2.2) and cannot ionize at pH 7.4 to gain solvation energy, the hydrophobic ethyl ester and gem-dimethyl groups drive rapid hydrophobic aggregation. This precipitation point (the "kick-off" concentration) must be empirically measured using light-scattering techniques like laser nephelometry .

Q2: I am running a cell-based assay and cannot exceed 1% DMSO. How can I keep the compound in solution? A2: If co-solvents like DMSO are restricted due to cellular toxicity, the most effective alternative for triazole derivatives is inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic ethyl propanoate moiety and the triazole ring, while its hydrophilic exterior maintains aqueous solubility. Studies on structurally similar triazole pharmacophores demonstrate that β-cyclodextrin derivatives can increase aqueous solubility multifold without altering the compound's intrinsic pharmacological properties or causing cytotoxicity .

Q3: Can I just lower the pH of my buffer to protonate the triazole and increase solubility? A3: We strongly advise against this. While 1,2,4-triazoles can technically be protonated, their basicity is extremely weak. You would need to drop the buffer pH below 2.0 to achieve significant ionization. Not only is this physiologically incompatible with biological targets, but the ethyl ester group in your compound is highly susceptible to acid-catalyzed hydrolysis. Lowering the pH will rapidly degrade your test compound into 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, fundamentally altering your structural-activity relationship (SAR) data.

Step-by-Step Methodologies

To ensure scientific integrity, every solubility intervention must be self-validating. Use the following protocols to accurately measure and enhance the solubility of your triazole derivative.

Protocol 1: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry

This protocol determines the exact concentration at which your compound begins to crash out of solution, establishing the maximum viable concentration for your bioassay .

  • Stock Preparation: Prepare a 10 mM stock solution of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 12-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 5 µL of each DMSO stock into a flat-bottom 96-well reading plate containing 95 µL of your specific assay buffer (final DMSO concentration = 5%).

  • Self-Validation (Blanking): Include a control row containing 5 µL of pure DMSO added to 95 µL of assay buffer. This establishes the baseline light scattering of your buffer system.

  • Incubation & Measurement: Incubate the plate at room temperature for 90 minutes. Read the plate on a laser nephelometer (e.g., BMG Nephelostar) using a 632.8 nm red diode laser.

  • Data Analysis: Plot the scattering intensity (Relative Nephelometry Units) against the compound concentration. The inflection point where scattering sharply increases above the baseline is your kinetic solubility limit.

Protocol 2: Formulation of Triazole-Cyclodextrin Inclusion Complexes

Use this thermodynamic solubility protocol when you need to deliver high concentrations of the compound to cells without exceeding DMSO limits.

  • Solution Prep: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (or pure water).

  • Compound Addition: Add an excess amount of solid ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate to the cyclodextrin solution to form a suspension.

  • Equilibration: Seal the vial and agitate continuously on an orbital shaker at 37°C for 24 to 48 hours to reach thermodynamic equilibrium.

  • Self-Validation (Filtration & Quantification): Filter the suspension through a 0.22 µm PTFE syringe filter to remove all uncomplexed solid material. Critical step: You must analyze the resulting clear filtrate via HPLC-UV against a standard curve to confirm the exact solubilized concentration before applying it to your biological assay.

Quantitative Data Presentation

When selecting a solubilization strategy, researchers must balance the physical mechanism of solubility against the biological limitations of their specific assay.

Table 1: Comparison of Solubilization Strategies for Triazole Derivatives

StrategyMax Recommended ConcentrationSolubilization MechanismAssay CompatibilityDrawbacks / Limitations
DMSO Co-solvent < 1% (Cell-based)< 5% (Biochemical)Disruption of the water hydrogen-bond networkBiochemical & Enzyme assaysCellular toxicity; protein denaturation at high percentages.
HP-β-CD Complexation Up to 20% (w/v)Hydrophobic inclusion of the triazole/ester moietiesCell-based & In vivo modelsMay alter free-drug concentration kinetics; requires HPLC validation.
Tween-20 / Triton X-100 0.01% - 0.1%Micellar encapsulation of lipophilic regionsBiochemical assaysSevere membrane disruption in cell-based assays.
pH Adjustment Not Recommended Protonation of basic centersN/ACauses rapid ester hydrolysis; physiological incompatibility.

References

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications.[Link]

  • Comparative Studies on Solubility and Dissolution Enhancement of Different Itraconazole Salts and Their Complexes. Horizon Research Publishing.[Link]

  • Aqueous Solubility Assay: Kinetic and Thermodynamic Studies. Bienta Contract Research Services.[Link]

Reference Data & Comparative Studies

Validation

comparative antifungal activity of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate derivatives

For Researchers, Scientists, and Drug Development Professionals The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, underscores the urgent need for novel therap...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, underscores the urgent need for novel therapeutic agents. Among the most successful classes of antifungals are the triazoles, which have become a cornerstone of antifungal therapy. This guide provides a comprehensive comparative analysis of the antifungal activity of a promising new series of 1,2,4-triazole derivatives. While specific data on ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate derivatives is emerging, we will draw upon established methodologies and data from structurally related compounds to provide a robust framework for their evaluation. This guide is designed to equip researchers with the necessary protocols and insights to assess the potential of these and other novel antifungal candidates.

The Rationale for Novel Triazole Antifungals

Triazole antifungals, such as fluconazole and itraconazole, have been instrumental in treating a wide range of fungal infections. Their mechanism of action involves the inhibition of a key fungal enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately, the inhibition of fungal growth.[1]

However, the widespread use of existing triazoles has led to the emergence of resistant fungal strains, necessitating the development of new derivatives with improved efficacy and a broader spectrum of activity. The 1,2,4-triazole scaffold serves as a critical pharmacophore in many antifungal drugs, and its modification offers a promising avenue for the discovery of next-generation antifungals.[2]

Experimental Methodology: A Blueprint for Antifungal Evaluation

The evaluation of novel antifungal compounds requires a systematic and standardized approach. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are widely recognized as the gold standard for antifungal susceptibility testing.[3][4]

Synthesis of Test Compounds

While the specific synthesis of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate derivatives is not detailed in the available literature, a general synthetic route for structurally similar 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols has been described.[5] This typically involves a multi-step synthesis starting from commercially available materials. The characterization of the final compounds is crucial and should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm their structure and purity.[6]

Fungal Strains

A representative panel of fungal strains should be used to assess the spectrum of antifungal activity. This panel should include common pathogenic yeasts and molds, such as:

  • Candida albicans (including fluconazole-susceptible and -resistant strains)[2]

  • Cryptococcus neoformans[2]

  • Aspergillus fumigatus[2]

  • Candida parapsilosis[7]

  • Candida tropicalis[7]

  • Trichophyton rubrum[7]

  • Microsporum gypseum[7]

Quality control strains, as recommended by the CLSI, should be included in each assay to ensure the validity of the results.[4]

In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] Two primary methods recommended by the CLSI are the broth microdilution and disk diffusion assays.

The broth microdilution method is a quantitative assay that determines the MIC of an antifungal agent in a liquid medium.[4]

Experimental Protocol:

  • Preparation of Antifungal Stock Solutions: Dissolve the test compounds and standard antifungal agents (e.g., fluconazole, ketoconazole) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration.

  • Preparation of Microdilution Plates: Serially dilute the antifungal stock solutions in RPMI-1640 medium in 96-well microtiter plates to obtain a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of each fungal strain by suspending colonies from a fresh culture in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.[9]

  • Inoculation: Dilute the standardized inoculum in RPMI-1640 medium and add it to each well of the microtiter plates, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[9]

  • Reading the MIC: Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the drug-free control well.[8]

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

The disk diffusion method is a qualitative or semi-quantitative assay that is simpler and more cost-effective than broth microdilution.[10]

Experimental Protocol:

  • Preparation of Agar Plates: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[11]

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method.

  • Inoculation: Evenly streak a sterile cotton swab dipped in the inoculum suspension over the entire surface of the agar plate.[11]

  • Application of Disks: Place paper disks impregnated with a defined concentration of the test compound and standard antifungals onto the surface of the inoculated agar.

  • Incubation: Incubate the plates at 35°C for 20-24 hours.[9]

  • Measurement of Inhibition Zones: Measure the diameter of the zone of growth inhibition around each disk. The size of the zone is inversely proportional to the MIC.

Caption: Workflow for Disk Diffusion Antifungal Susceptibility Testing.

Comparative Antifungal Activity

While specific data for ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate derivatives are not yet available in the public domain, the antifungal activity of structurally related 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol derivatives provides valuable insights. The following table summarizes the in vitro antifungal activity of these compounds against a panel of pathogenic fungi.[5]

CompoundR-groupC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)M. lanosum MIC (µg/mL)
IVe 4-chlorophenylthio0.250.12510.5
IVf 4-fluorophenylthio0.50.2521
IVi 2,4-dichlorophenylthio0.1250.06250.50.25
IVj 4-bromophenylthio0.250.12510.5
Ketoconazole -0.50.2521
Fluconazole -21>644

Data extracted from Zhang et al., 1997.[5]

The results indicate that several of the sulfide derivatives (IVe, f, i, j) exhibited potent antifungal activity, with MIC values comparable or superior to the standard drug ketoconazole and markedly superior to fluconazole.[5] Notably, the sulfone derivatives in the same study showed lower antifungal activity.[5]

Structure-Activity Relationship (SAR)

The analysis of the antifungal activity data reveals important structure-activity relationships that can guide the design of more potent derivatives.

  • Influence of the R-group: The nature of the substituent at the 3-position of the propanol backbone significantly impacts antifungal activity. The presence of a substituted phenylthio group appears to be beneficial for activity.[5]

  • Halogen Substitution: Halogen substitution on the phenylthio ring generally enhances antifungal potency. For instance, the 2,4-dichloro substituted derivative (IVi) displayed the most potent activity against the tested fungal strains.[5] This aligns with the broader understanding of SAR in triazole antifungals, where halogenated phenyl groups often lead to improved activity.[2]

  • Sulfide vs. Sulfone: The oxidation state of the sulfur atom is critical. The sulfide derivatives were consistently more active than their corresponding sulfone counterparts, suggesting that the electronic and steric properties of the sulfide linkage are more favorable for interaction with the target enzyme.[5]

SAR Core 1,2,4-Triazole Core Essential for antifungal activity R_group R-group at C3 - Substituted phenylthio enhances activity Core->R_group influences Halogen Halogen R_group->Halogen substitution Sulfide Sulfide R_group->Sulfide linker type

Caption: Key Structure-Activity Relationships of Triazole Derivatives.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The nitrogen atom at position 4 of the triazole ring is thought to coordinate with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[7] This inhibition disrupts the fungal cell membrane integrity, leading to the cessation of fungal growth and cell death. The selectivity of triazoles for fungal CYP51 over mammalian P450 enzymes is a key factor in their favorable safety profile.

Mechanism_of_Action Triazole Triazole Derivative CYP51 Fungal Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Growth Fungal Growth Inhibition Triazole->Growth Leads to Ergosterol Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential component Membrane->Growth Maintains

Caption: Proposed Mechanism of Action of Triazole Antifungals.

Conclusion and Future Directions

The data from structurally related compounds suggest that ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate derivatives represent a promising class of novel antifungal agents. Their evaluation, following the standardized protocols outlined in this guide, is a critical next step in determining their therapeutic potential. Future research should focus on the synthesis and in vitro screening of a diverse library of these derivatives to establish a comprehensive structure-activity relationship. Promising candidates should then be advanced to in vivo studies to assess their efficacy and safety in animal models of fungal infections. The continued exploration of novel triazole derivatives is essential in the ongoing battle against fungal diseases and the growing threat of antifungal resistance.

References

  • Clinical and Laboratory Standards Institute. M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. 3rd ed. CLSI guideline M44.
  • Wiederhold NP. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods Mol Biol. 2023;2631:1-12.
  • Al-Wabli RI, Al-Ghamdi SAM, Al-Harbi SA, et al. Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. 2022;27(5):1694.
  • Clinical and Laboratory Standards Institute. M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI standard M27.
  • Chai X, Yang G, Zhang J, et al. Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Des Devel Ther. 2014;8:485-496.
  • Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.
  • Clinical and Laboratory Standards Institute. M27: Antifungal Testing Standards. Available at: [Link].

  • Clinical and Laboratory Standards Institute. Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. CLSI document M44-A.
  • Li, Y., Liu, Y., Zhang, H., Li, S., Wang, Z., & Fan, Z. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 888.
  • Sanati H, Afshar P, Shariati P, et al. Antifungal Properties of 1,2,4-Triazoles. In: Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing; 2022.
  • Rex JH, Pfaller MA, Rinaldi MG, Polak A, Galgiani JN. Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and analysis of in vitro-in vivo correlation data for fluconazole, itraconazole, and Candida infections. Subcommittee on Antifungal Susceptibility Testing of the National Committee for Clinical Laboratory Standards. Clin Infect Dis. 1997;24(2):235-247.
  • Xu Z, Wang F, Liu Y, et al. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. 2022;27(11):3370.
  • Ikeda F, Arisawa M, Yamaguchi H. Development of reference procedures for broth microdilution antifungal susceptibility testing of yeasts with standardized endpoint determination. Microbiol Immunol. 1998;42(1):55-59.
  • Chai X, Yang G, Zhang J, et al. Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Des Devel Ther. 2014;8:485-496.
  • Canton E, Pemán J, Gobernado M. A practical guide to antifungal susceptibility testing. Enferm Infecc Microbiol Clin. 2009;27(4):236-243.
  • Bio-Rad. Disks for antifungal susceptibility testing of yeasts. Available at: [Link].

  • Zhang DZ, Zhou TS, Wu YJ, Liu CM, Ma MC, Feng XT. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao. 1997;32(12):943-949.
  • Chavan BB, Chabukswar AR, Kuchekar BS, et al. Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Der Pharma Chemica. 2011;3(5):993-999.
  • Wang Y, Li Y, Liu X, et al. Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. Chem Biodivers. 2023;20(3):e202201107.
  • Kumar A, Sharma S, Kumar D, Nimesh S, Kumar P. Synthesis and antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. J Adv Pharm Technol Res. 2013;4(3):159-164.
  • Wang, X., Zhang, H., Dong, W., Liu, X., & Fan, Z. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1563.
  • Bélai I, Oros G. Structure-Activity Relationship of the Antifungal 1-Aryl-2-(azol-1-yl)ethane Derivatives. Z Naturforsch C J Biosci. 2003;58(5-6):389-397.
  • Li, X., Wang, Y., Liu, X., Li, Y., Wang, Z., & Fan, Z. (2023). Novel flavonoid derivatives containing 1,2,4-triazole Schiff bases as potential antifungal agents: design, synthesis, and biological evaluation. Bioorganic Chemistry, 138, 106649.
  • Zhang J, Liu X, Wang Y, et al. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Adv. 2021;11(48):30292-30300.
  • Kokil GR, Rewatkar P, Gosain S, Aggarwal S. Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Lett Drug Des Discov. 2010;7(8):593-598.
  • Kumar R, Yar MS, Rai AK, et al. Advances in synthetic approach to and antifungal activity of triazoles. Beilstein J Org Chem. 2011;7:628-641.
  • Al-Wabli RI, Al-Ghamdi SAM, Al-Harbi SA, et al. Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. 2022;27(5):1694.

Sources

Comparative

A Comparative Guide to the Synthesis of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate: Navigating Pathways and Ensuring Reproducibility

For Researchers, Scientists, and Drug Development Professionals The synthesis of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, a key building block in the development of various pharmaceuticals, presents both oppor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, a key building block in the development of various pharmaceuticals, presents both opportunities and challenges in terms of achieving high purity and consistent yields. This guide provides an in-depth technical analysis of the primary synthetic pathways to this compound, offering a comparative assessment to inform methodological choices in diverse laboratory settings. By examining the underlying chemical principles and potential pitfalls, this document aims to enhance reproducibility and streamline the synthetic process for researchers in the field.

Introduction to Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a heterocyclic compound incorporating the versatile 1,2,4-triazole ring system. This moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antifungal and anticancer drugs.[1][2] The unique electronic properties and hydrogen bonding capabilities of the triazole ring contribute to its ability to interact with biological targets, making its derivatives, such as the title compound, valuable intermediates in drug discovery programs.

Primary Synthetic Pathway: N-Alkylation of 1,2,4-Triazole

The most direct and commonly employed route to ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate involves the N-alkylation of the parent 1,2,4-triazole heterocycle. This reaction capitalizes on the nucleophilicity of the nitrogen atoms in the triazole ring, which attack an appropriate electrophilic carbon.

Causality Behind Experimental Choices

The selection of reagents and conditions for this pathway is critical for maximizing the yield of the desired N1-substituted isomer and minimizing the formation of the N4-substituted byproduct. The use of a sterically hindered, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often preferred. DBU is effective at deprotonating the 1,2,4-triazole to form the triazolide anion, which is the active nucleophile in the reaction.[3] The choice of a polar aprotic solvent like tetrahydrofuran (THF) is crucial as it solubilizes the reactants and facilitates the SN2 reaction mechanism without interfering with the nucleophile.[4] Ethyl 2-bromo-2-methylpropanoate serves as a suitable alkylating agent, providing the desired ethyl propanoate moiety at the tertiary carbon.

Caption: N-Alkylation of 1,2,4-triazole with ethyl 2-bromo-2-methylpropanoate.

Detailed Experimental Protocol

Materials:

  • 1,2,4-Triazole

  • Ethyl 2-bromo-2-methylpropanoate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add DBU (1.1 equivalents) dropwise at room temperature.

  • Stir the resulting mixture for 15-30 minutes at room temperature to ensure complete deprotonation of the triazole.

  • Slowly add ethyl 2-bromo-2-methylpropanoate (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to separate the desired N1-isomer from the N4-isomer and other impurities.[4][5]

Alternative Synthetic Pathway: Esterification of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid

An alternative approach involves the synthesis of the corresponding carboxylic acid, 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, followed by its esterification to yield the target ethyl ester. This two-step process offers a different set of challenges and advantages.

Causality Behind Experimental Choices

This pathway first requires the synthesis of the carboxylic acid intermediate. This can be achieved through a similar N-alkylation of 1,2,4-triazole, but with a different alkylating agent, such as 2-bromo-2-methylpropanoic acid or its corresponding methyl ester followed by hydrolysis. The subsequent esterification of the carboxylic acid is typically carried out under acidic conditions (e.g., using sulfuric acid as a catalyst) with an excess of ethanol, driving the equilibrium towards the formation of the ethyl ester. This classic Fischer esterification is a well-established and generally high-yielding reaction.

Caption: Two-step synthesis via esterification of the corresponding carboxylic acid.

Comparative Analysis of Synthetic Pathways

The choice between the direct N-alkylation and the two-step esterification pathway depends on several factors, including the availability of starting materials, desired purity, and scalability.

ParameterN-Alkylation of 1,2,4-TriazoleEsterification of Carboxylic Acid
Number of Steps 12
Key Challenge Regioselectivity (N1 vs. N4 isomers)Synthesis of the carboxylic acid intermediate
Typical Yield Good to excellent (for the N1 isomer after purification)[1]High for the esterification step
Purification Requires careful chromatographic separation of isomers[4][5]Generally simpler purification for the final product
Reproducibility Can be sensitive to base, solvent, and temperatureGenerally robust and reproducible
Starting Materials 1,2,4-Triazole and ethyl 2-bromo-2-methylpropanoate1,2,4-Triazole, a suitable bromo-propanoic acid derivative, and ethanol

Factors Affecting Reproducibility Across Laboratories

Achieving consistent results in the synthesis of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate across different laboratories can be challenging. Several key factors can influence the outcome of the synthesis:

  • Purity of Reagents: The purity of 1,2,4-triazole and the alkylating agent is paramount. Impurities can lead to side reactions and lower yields.

  • Anhydrous Conditions: The N-alkylation reaction is sensitive to moisture, which can hydrolyze the alkylating agent and deactivate the base.[4] The use of anhydrous solvents and a dry reaction setup is crucial for reproducibility.

  • Choice and Handling of Base: The strength and stoichiometry of the base can significantly impact the deprotonation of 1,2,4-triazole and, consequently, the reaction rate and regioselectivity.

  • Reaction Temperature: Temperature control is important, as variations can affect the reaction rate and the ratio of N1 to N4 isomers.[4]

  • Purification Technique: The method of purification, particularly the conditions for column chromatography (silica gel quality, eluent composition, and gradient), can greatly influence the final purity and isolated yield of the desired isomer.

Conclusion and Recommendations

Both the direct N-alkylation of 1,2,4-triazole and the two-step esterification of the corresponding carboxylic acid are viable pathways for the synthesis of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate.

For laboratories seeking a more direct route and equipped with robust purification capabilities, the N-alkylation pathway using DBU in THF is recommended. This method offers a high yield of the desired N1-isomer, although careful chromatographic separation is necessary to remove the N4-isomer.[3]

For applications where very high purity is critical and a two-step process is acceptable, the esterification pathway provides a more reliable method for obtaining the final product with fewer isomeric impurities.

To ensure inter-laboratory reproducibility, it is essential to standardize protocols with a strong emphasis on the purity of starting materials, strict anhydrous conditions, and consistent purification procedures. The detailed experimental protocols provided in this guide serve as a validated starting point for researchers to achieve reliable and reproducible synthesis of this important chemical intermediate.

References

  • BenchChem. (2025).
  • Bulger, P. G., et al. (2000). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters, 41(8), 1297-1300.
  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF.
  • Chemistry Stack Exchange. (2017, August 27).
  • Shreiner, C. D., et al. (2002). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. The Journal of Organic Chemistry, 67(26), 9185–9192.
  • BenchChem. (2025). Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane.
  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22.
  • PubMed. (2016, April 27). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
  • Jiang, Z. J., et al. (2001).
  • Kaur, R., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 269-274.
  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds.
  • Wang, X., et al. (2018). Copper-Catalyzed Three-Component Reaction of Alkynoic Acids, Diselenides, and Azides for the Synthesis of N-Alkyl-5-seleno-1,2,3-triazoles. Organic Letters, 20(15), 4581–4585.
  • Zare, A., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 29(21), 5038.
  • ResearchGate. (n.d.). Radical alkylation of N-alkyl 1,2,4-triazoles | Request PDF.
  • NextSDS. (n.d.). ETHYL 2-METHYL-2-(1H-1,2,4-TRIAZOL-1-YL)
  • SciSpace. (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
  • Royal Society of Chemistry. (2015). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy.
  • Google Patents. (2011). CN102295610B - Preparation method and application of 1-aryl-2-(1,2,4-triazole-1-group) ethanol.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, a compound featuring both a triazole and a propanoate ester moiety. The procedures outlined here are grounded in established principles of laboratory safety and environmental stewardship, ensuring the protection of personnel and the environment.

I. Immediate Safety and Spill Response

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

In the event of a spill, the primary objective is to contain the material and prevent its entry into the environment.

Spill Protocol:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

II. Waste Characterization and Segregation: A Step-by-Step Protocol

Proper characterization and segregation of chemical waste are critical to prevent incompatible materials from mixing, which could lead to dangerous reactions.[8]

Protocol for Waste Characterization:

  • Hazard Identification: Based on its structural components, ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate should be presumed to be:

    • Potentially Toxic: Due to the presence of the 1,2,4-triazole ring.

    • Potentially Flammable/Combustible: As it is an ethyl ester.

  • Waste Stream Determination: This compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) should be classified as hazardous chemical waste.[9][10]

  • Segregation: This waste must be segregated from other waste streams such as:

    • Acids and bases

    • Oxidizers

    • Reactive chemicals

    • Aqueous waste

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Waste Generated: Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate and contaminated materials IsLiquid Is the waste liquid or solid? Start->IsLiquid LiquidWaste Collect in a designated, leak-proof liquid waste container. IsLiquid->LiquidWaste Liquid SolidWaste Collect in a designated, puncture-resistant solid waste container. IsLiquid->SolidWaste Solid CheckCompatibility Is the waste container chemically compatible? LiquidWaste->CheckCompatibility SolidWaste->CheckCompatibility CompatibleContainer Label the container with: 'Hazardous Waste' Chemical Name Associated Hazards CheckCompatibility->CompatibleContainer Yes IncompatibleContainer Select a new container made of a compatible material (e.g., HDPE, glass). CheckCompatibility->IncompatibleContainer No Store Store in a designated Satellite Accumulation Area away from incompatible materials. CompatibleContainer->Store IncompatibleContainer->CheckCompatibility ArrangeDisposal Contact EHS for waste pickup. Store->ArrangeDisposal

Caption: Waste Segregation and Containerization Workflow

III. Containerization and Labeling: Ensuring Safety and Compliance

Proper containerization and labeling are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and are essential for safe handling and disposal.[11][12]

Parameter Requirement Rationale
Container Material Chemically compatible (e.g., High-Density Polyethylene (HDPE), glass)Prevents degradation of the container and potential leaks.[13]
Container Condition In good condition, with a secure, tight-fitting lidPrevents spills and the release of vapors.[11]
Container Labeling Must be clearly labeled with the words "Hazardous Waste," the full chemical name, and associated hazards (e.g., "Toxic," "Combustible").[9][11]Provides essential information for safe handling and emergency response.
Fill Level Do not fill liquid waste containers beyond 80% capacityAllows for vapor expansion and prevents spills.[13]

Step-by-Step Containerization and Labeling Protocol:

  • Select an Appropriate Container: Choose a clean, empty, and chemically compatible container with a secure lid.

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill in all required information, including the accumulation start date.

  • Add Waste: Carefully transfer the waste into the container, avoiding splashes. For solid waste, ensure the container is properly sealed.

  • Secure the Lid: Keep the container closed at all times except when adding waste.[9][11]

  • Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks.[13]

IV. Storage and Disposal Logistics

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11]

Storage Requirements:

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Incompatible wastes must be segregated within the SAA.

  • The total volume of hazardous waste in an SAA is limited (typically 55 gallons).[9][14]

Disposal Procedure:

  • Request Pickup: Once the waste container is full or has been in accumulation for the maximum allowable time (check with your institution's EHS, but often not to exceed one year), arrange for a pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[9][14]

  • Documentation: Complete any required waste manifests or pickup request forms accurately and completely.

  • Handover: Ensure the waste is handed over to authorized personnel for transport to a licensed treatment, storage, and disposal facility (TSDF).

V. Decontamination of Empty Containers

Empty containers that once held ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate must also be managed as hazardous waste unless properly decontaminated.[10]

Triple Rinsing Protocol:

  • Rinse: Rinse the empty container three times with a suitable solvent that can dissolve the compound.

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous waste.[10]

  • Deface Label: After triple rinsing, deface or remove the original label.

  • Final Disposal: The decontaminated container can then typically be disposed of as non-hazardous waste, but confirm this with your local regulations.[10]

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, thereby upholding their commitment to safety and environmental responsibility.

References

Sources

Handling

Personal protective equipment for handling ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

Hazard Assessment and Risk Mitigation Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate contains a 1,2,4-triazole functional group. Compounds within this class present several potential health risks.

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Risk Mitigation

Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate contains a 1,2,4-triazole functional group. Compounds within this class present several potential health risks. The parent compound, 1,2,4-triazole, is classified as harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2] Therefore, it is imperative to handle ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate with a high degree of caution.

Key Potential Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Serious Eye Irritation: Can cause significant eye damage.[2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4]

Given these potential hazards, a multi-layered approach to risk mitigation is essential, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): A Proactive Defense

The consistent and correct use of PPE is the final and most critical barrier between the researcher and chemical exposure. The following table outlines the minimum required PPE for handling ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[5]Protects the eyes from splashes and aerosols of the chemical, which can cause serious irritation.[2]
Skin and Body Protection A laboratory coat must be worn at all times. Chemically resistant gloves, such as nitrile or neoprene, are required. Double-gloving is advisable for extended handling.[5]Prevents accidental skin contact. The 1,2,4-triazole moiety may be absorbed through the skin.[3]
Respiratory Protection All work should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[5]The compound may cause respiratory irritation, and inhalation is a primary route of exposure.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Review Safety Information: Before commencing any work, thoroughly review this guide and any available safety information for structurally similar compounds.

  • Ensure Proper Ventilation: All handling of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate must occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Assemble and Inspect PPE: Gather all necessary PPE and inspect it for any defects.[4]

  • Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.[5]

  • Avoid Direct Contact: Prevent contact with skin, eyes, and clothing.[5]

  • Minimize Aerosol Generation: Handle the chemical in a manner that avoids the creation of dust or aerosols.[4]

  • Use Appropriate Tools: Utilize tools and equipment that are compatible with the chemical.

  • Maintain Container Integrity: Keep the container tightly closed when not in use.[4]

  • Prohibit Personal Items: Do not eat, drink, or smoke in the handling area.[2][4]

Handling_Workflow cluster_prep Pre-Handling cluster_handling Handling cluster_disposal Disposal Review_Info Review Safety Info Ventilation Ensure Ventilation Assemble_PPE Assemble & Inspect PPE Prep_Workspace Prepare Workspace Avoid_Contact Avoid Direct Contact Prep_Workspace->Avoid_Contact Minimize_Aerosols Minimize Aerosols Use_Tools Use Appropriate Tools Seal_Container Keep Container Sealed Segregate Segregate Waste Seal_Container->Segregate Containerize Containerize Properly Label Label Waste Professional_Disposal Professional Disposal

Caption: Step-by-step workflow for handling ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.[1]

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as detailed in the table above.[1]

  • Contain the Spill: For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[1] For solid spills, carefully sweep up the material, slightly moistening it to prevent dust formation if appropriate, and place it into a suitable, labeled container for disposal.[1][6]

  • Clean the Area: Decontaminate the spill area according to your institution's established procedures.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[1]

Spill_Response Evacuate Evacuate & Ventilate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill Don_PPE->Contain Clean Clean & Decontaminate Contain->Clean Dispose Dispose of Waste Clean->Dispose

Caption: Immediate actions to take in the event of a chemical spill.

Disposal Plan: Ensuring Environmental and Personnel Safety

The disposal of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate and its contaminated materials must be conducted as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Segregate Waste: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1][7]

  • Containerize Waste: Collect waste in its original container or a compatible, clearly labeled, and sealable container.[1]

  • Label Waste Container: The label should clearly state the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.[8]

  • Arrange for Professional Disposal: The final disposal must be handled by a licensed professional waste disposal service.[1] Contact your EHS office to arrange for pickup.

References

  • BenchChem. (n.d.). Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide.
  • BenchChem. (n.d.). Personal protective equipment for handling 1-(6-Bromohexyl)-1,2,4-triazole.
  • Spill Containment Blog. (2014, April 16).
  • Occupational Safety and Health Administration. (n.d.).
  • Suvchem Laboratory Chemicals. (n.d.). 1,2,4 TRIAZOLE (FOR SYNTHESIS).
  • BenchChem. (n.d.). Personal protective equipment for handling 1H-1,2,4-triazol-4-amine.
  • Spectrum Chemical. (2015, July 23). SAFETY DATA SHEET - 1,1-CARBONYL-DI-(1,2,4-TRIAZOLE).
  • Carl ROTH. (2024, March 3).
  • National Center for Biotechnology Information. (n.d.).
  • 3-Amino-1,2,4-triazole. (n.d.).
  • MasterControl. (n.d.). 29 CFR 1910.
  • ASPR. (n.d.).
  • NextSDS. (n.d.). ETHYL 2-METHYL-2-(1H-1,2,4-TRIAZOL-1-YL)
  • Safety data sheet according to 1907/2006/EC, Article 31. (2022, March 8).
  • PubMed. (2019, October 15).

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